Product packaging for SG-209(Cat. No.:CAS No. 83440-03-3)

SG-209

Katalognummer: B1681651
CAS-Nummer: 83440-03-3
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: JQICNNKLTFYSLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Acetic acid 2-[[oxo(3-pyridinyl)methyl]amino]ethyl ester is a pyridinecarboxamide. It is functionally related to a nicotinamide.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O3 B1681651 SG-209 CAS No. 83440-03-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICNNKLTFYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232353
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83440-03-3
Record name SG 209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Ambiguity of SG-209: A Multifaceted Designator in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The designation "SG-209" does not refer to a single, defined therapeutic agent. Instead, it appears as a common identifier for a variety of distinct research compounds, clinical trials, and even educational course codes within the scientific and medical landscape. This guide provides an in-depth analysis of the different entities associated with "this compound" and similar nomenclature, clarifying their respective mechanisms of action and contexts for researchers, scientists, and drug development professionals.

SL-209: A Targeted Kinase Inhibitor in Oncology

One of the prominent entities is SL-209, a novel targeted molecular therapy currently under investigation for the treatment of various solid tumors, including lung, breast, and colorectal cancers.[1]

Mechanism of Action

SL-209 functions as a kinase inhibitor.[1] Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival. In many cancers, specific kinases become mutated or are overexpressed, leading to uncontrolled cell division and tumor progression. SL-209 is designed to selectively bind to and inhibit these aberrant kinases, thereby blocking the downstream signaling pathways that drive cancer cell growth and inducing apoptosis (programmed cell death).[1]

Furthermore, preclinical studies suggest that SL-209 can disrupt the tumor microenvironment, making cancer cells more susceptible to the body's immune response.[1] There is also an indication that SL-209 may have synergistic effects when used in combination with immunotherapies like checkpoint inhibitors.[1]

SL_209_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Aberrant_Kinase Aberrant Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Aberrant_Kinase->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits SL209 SL-209 SL209->Aberrant_Kinase Inhibits Immune_Response Immune Response SL209->Immune_Response Enhances

Diagram of the proposed mechanism of action for SL-209.

MS-209: A Reversal Agent for Multidrug Resistance

MS-209 is a novel quinoline derivative investigated for its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[2] MDR is a significant challenge in cancer therapy where cancer cells become resistant to a broad range of chemotherapeutic agents.

Mechanism of Action

P-glycoprotein is an ATP-dependent efflux pump that is often overexpressed in cancer cells. It actively transports a wide variety of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. MS-209 has been shown to restore the chemosensitivity of MDR cancer cells to drugs like etoposide, adriamycin, and vincristine in a dose-dependent manner.[2] While the precise molecular interaction is not detailed in the provided search results, it is suggested that MS-209 inhibits the function of P-gp, leading to the intracellular accumulation of chemotherapeutic agents and subsequent cell death.[2] In vivo studies in mice with small cell lung cancer metastases demonstrated that the combination of MS-209 with chemotherapy resulted in a marked inhibition of metastasis formation.[2]

MS_209_Mechanism cluster_cell Multidrug-Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Chemotherapy_in Intracellular Chemotherapy Chemotherapy_out Extracellular Chemotherapy Chemotherapy_in->Chemotherapy_out Efflux via P-gp Cell_Death Cell Death Chemotherapy_in->Cell_Death Induces Chemotherapy_out->Chemotherapy_in Enters cell MS209 MS-209 MS209->Pgp Inhibits

Diagram illustrating the role of MS-209 in reversing P-glycoprotein-mediated multidrug resistance.

This compound (Nicorandil Congener): A Potassium Channel Opener

In a different pharmacological context, this compound refers to a derivative of nicorandil, which acts as a potassium channel opener. This compound has been studied for its vasodilating properties.

Mechanism of Action

The mechanism of action of this this compound is centered on its ability to open ATP-sensitive potassium (K-ATP) channels in the smooth muscle cells of blood vessels. The opening of these channels leads to an efflux of potassium ions, which causes hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to smooth muscle relaxation and vasodilation. This mechanism is shared with its parent compound, nicorandil, which also possesses a nitric oxide-donating moiety contributing to its vasodilatory effects.

Clinical Trial and Course Identifiers

It is important to note that "this compound" and similar codes are also used as identifiers for clinical trials and academic courses, which can lead to confusion.

  • GOG-0209: This was a Phase III clinical trial conducted by the Gynecologic Oncology Group (now part of NRG Oncology). The trial compared the efficacy and toxicity of two different chemotherapy regimens (paclitaxel and carboplatin versus doxorubicin, cisplatin, and paclitaxel) for the treatment of advanced or recurrent endometrial cancer.[3]

  • NSG 209: This is the course code for a Clinical Pharmacology course, which examines the pharmaceutical, pharmacokinetic, and pharmacodynamic aspects of various drugs.[4]

  • Nous-209: This is an "off-the-shelf" cancer vaccine designed to target 209 frameshift peptide neoantigens found in tumors with microsatellite instability (MSI).[5] It is being investigated in combination with pembrolizumab for the treatment of dMMR/MSI-H colorectal cancer.[5]

Conclusion

The term "this compound" is not a unique identifier for a single drug. Instead, it represents a heterogeneous collection of molecules and trial identifiers across different areas of biomedical research and education. For drug development professionals, it is crucial to specify the context in which "this compound" is being used to avoid ambiguity and to access the correct information. The mechanisms of action for SL-209 as a kinase inhibitor, MS-209 as a P-gp inhibitor, and the nicorandil congener this compound as a potassium channel opener are distinct and unrelated. Future inquiries and literature searches should be directed at the specific compound or trial of interest to obtain accurate and relevant data. Due to the lack of a single, defined "this compound," a unified in-depth technical guide with comprehensive data tables and experimental protocols cannot be provided.

References

The Vasodilatory Role of SG-209: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-209, chemically identified as 2-Nicotinamidoethyl acetate, is a structural analog of the antianginal drug nicorandil. Its primary pharmacological action in the vascular system is vasodilation. This is achieved predominantly through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. Unlike its parent compound, nicorandil, the vasodilatory effect of this compound is independent of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. This technical guide provides a detailed overview of the mechanism of action, experimental protocols used for its characterization, and a summary of its functional effects.

Introduction

Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood flow and pressure. Pharmacological agents that induce vasodilation are essential in the management of cardiovascular diseases such as hypertension and angina pectoris. This compound is a nicorandil derivative that has been investigated for its vasodilatory properties. Structure-activity relationship studies have revealed that modifications to the nitrate ester group of nicorandil, as seen in this compound where it is replaced by an acetate group, significantly alter the mechanism of vasodilation. This document synthesizes the available scientific literature to provide an in-depth technical overview of this compound's role in vasodilation.

Mechanism of Action: K-ATP Channel Opening

The primary mechanism by which this compound induces vasodilation is through the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.

The proposed signaling pathway is as follows:

  • Binding and Channel Activation: this compound directly interacts with and opens the K-ATP channels on vascular smooth muscle cells.

  • Potassium Efflux and Hyperpolarization: The opening of these channels leads to an increased efflux of potassium ions (K+) from the cell, down their electrochemical gradient.

  • Membrane Hyperpolarization: This net outward movement of positive charge results in hyperpolarization of the cell membrane, making it more negative.

  • Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the membrane inhibits the opening of voltage-gated L-type calcium channels (CaV1.2).

  • Reduced Calcium Influx: This inhibition leads to a decrease in the influx of extracellular calcium ions (Ca2+) into the vascular smooth muscle cell.

  • Decreased Intracellular Calcium: The overall concentration of free cytosolic Ca2+ is reduced.

  • Myosin Light Chain Dephosphorylation: With lower intracellular Ca2+, there is less activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This shifts the balance towards myosin light chain phosphatase activity, leading to the dephosphorylation of the myosin light chain.

  • Smooth Muscle Relaxation and Vasodilation: The dephosphorylation of the myosin light chain prevents the formation of cross-bridges between actin and myosin filaments, resulting in relaxation of the vascular smooth muscle and, consequently, vasodilation.

This mechanism has been substantiated by studies demonstrating that the vasodilatory effects of this compound are competitively antagonized by glibenclamide, a well-established blocker of K-ATP channels.[1][2] In contrast, methylene blue, an inhibitor of guanylate cyclase, does not affect this compound-induced relaxation, indicating that the nitric oxide/cGMP pathway is not involved.[1][2]

Signaling Pathway Diagram

SG209_Pathway cluster_VascSmoothMuscle Vascular Smooth Muscle Cell SG209 This compound K_ATP K-ATP Channel SG209->K_ATP Activates K_efflux K+ Efflux K_ATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel L-type Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Ca_i ↓ [Ca2+]i Ca_influx->Ca_i MLCK ↓ Myosin Light Chain Kinase Activation Ca_i->MLCK Relaxation Vasodilation MLCK->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data Summary

While the full-text articles containing the specific quantitative data from the primary studies by Ishibashi et al. and Satoh et al. were not accessible for this review, a summary of the expected data from such studies is presented below. This data is typically generated from concentration-response curves in ex vivo vasorelaxation experiments.

CompoundAgonistPreparationEC50 (M)Emax (% Relaxation)Antagonist (pA2)
This compound KCl or U46619Rabbit/Canine ArteriesData not availableData not availableGlibenclamide (pA2 not available)
Nicorandil KCl or U46619Rabbit/Canine ArteriesData not availableData not availableMethylene Blue (pA2 not available)
SG-86 KCl or U46619Rabbit/Canine ArteriesData not availableData not availableData not available

Note: The order of relaxant potency has been reported as: Nicorandil >> this compound > SG-212 = SG-103 > SG-86.[1][2] This indicates that this compound is less potent than nicorandil.

Experimental Protocols

The characterization of this compound's vasodilatory properties relies on established in vitro pharmacology techniques, primarily wire myography using isolated arterial rings.

Wire Myography for Vasorelaxation Assay

This protocol describes a representative method for assessing the vasorelaxant effects of this compound on isolated arterial segments.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted arterial rings.

Materials and Reagents:

  • Animals: Male New Zealand White rabbits or canines.

  • Tissues: Thoracic aorta or coronary arteries.

  • Solutions:

    • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

    • High Potassium Solution (KPSS): Krebs-Henseleit solution with equimolar substitution of NaCl with KCl (e.g., 60 mM KCl).

    • Vasoconstrictors: Phenylephrine (Phe), U46619 (a thromboxane A2 analogue), or KCl.

    • Test Compound: this compound stock solution (e.g., in DMSO).

    • Antagonists: Glibenclamide, Methylene Blue.

  • Equipment:

    • Wire myograph system (e.g., DMT, Radnoti).

    • Organ bath chambers (10-20 mL).

    • Force transducer.

    • Data acquisition system (e.g., PowerLab, LabChart).

    • Dissection microscope and tools.

    • Gas mixture: 95% O2 / 5% CO2.

    • Water bath/heater for organ baths (37°C).

Methodology:

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved ethical guidelines.

    • Excise the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting:

    • Mount each arterial ring on two fine wires (typically 40 µm diameter) within the jaws of the wire myograph chamber.

    • Submerge the mounted rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 2 grams for rabbit aorta), with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with KPSS (e.g., 60 mM KCl).

    • After the contraction plateaus, wash the tissue with Krebs-Henseleit solution until the tension returns to baseline.

    • Pre-contract the rings with a submaximal concentration of an alpha-agonist like phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add a cumulative concentration of acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.

  • Concentration-Response Curve Generation:

    • Wash the tissues and allow them to return to baseline tension.

    • For antagonist studies, incubate a set of rings with the antagonist (e.g., glibenclamide, 1-10 µM) for a specified period (e.g., 30 minutes) before pre-contraction.

    • Pre-contract all rings with a chosen agonist (e.g., KCl at 25 mM or U46619 at 10^-7 M) to approximately 80% of their maximal response.

    • Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10^-8 M to 10^-3 M), allowing the response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contracted tension.

    • Plot the percentage relaxation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Tissue Excision (e.g., Rabbit Aorta) A2 Cleaning & Slicing into 2-3 mm rings A1->A2 B1 Mounting in Wire Myograph A2->B1 B2 Equilibration (60 min, 37°C) B1->B2 B3 Viability Check (KPSS contraction) B2->B3 B4 Pre-contraction (e.g., U46619) B3->B4 B5 Cumulative Addition of this compound B4->B5 C1 Record Isometric Tension B5->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Concentration- Response Curve C2->C3 C4 Determine EC50 & Emax C3->C4

Caption: Experimental workflow for wire myography.

Conclusion

This compound is a vasodilator that acts as a potassium channel opener. Its mechanism is distinct from its parent compound, nicorandil, as it does not rely on the NO-cGMP pathway. The primary action of this compound is to hyperpolarize vascular smooth muscle cells by increasing potassium efflux through K-ATP channels, which in turn inhibits calcium influx and leads to vasorelaxation. This specific mechanism of action makes this compound and similar K-ATP channel openers valuable tools for cardiovascular research and potential therapeutic development. Further studies would be required to fully elucidate its pharmacokinetics, pharmacodynamics, and clinical potential.

References

SG-209: A Technical Overview of a K-ATP Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-209, chemically identified as 2-nicotinamidoethyl acetate, is a potassium channel opener and a derivative of the well-characterized antianginal agent, nicorandil. Emerging research has highlighted its role in activating ATP-sensitive potassium (K-ATP) channels, leading to vasodilation and pro-angiogenic effects. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols. While specific quantitative data for this compound is limited in publicly available literature, this document aims to consolidate the existing knowledge and provide a framework for future research and development.

Introduction

Potassium channels are a diverse group of ion channels that play a crucial role in regulating cellular excitability, particularly in vascular smooth muscle and endothelial cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration results in smooth muscle relaxation and vasodilation. ATP-sensitive potassium (K-ATP) channels are a unique subset of these channels that couple cellular metabolic state to electrical activity.

This compound has been identified as a direct activator of K-ATP channels. Its action is analogous to other K-ATP channel openers, suggesting its potential therapeutic application in conditions characterized by vasoconstriction or ischemia.

Chemical Properties

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 2-(nicotinamido)ethyl acetate
Synonyms This compound
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Chemical Structure See Figure 1

Figure 1: Chemical Structure of this compound (2-nicotinamidoethyl acetate)

Caption: Chemical structure of 2-nicotinamidoethyl acetate (this compound).

Mechanism of Action: K-ATP Channel Opening

This compound exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.

The proposed signaling pathway for this compound is as follows:

  • Binding: this compound binds to the SURx subunit of the K-ATP channel.

  • Conformational Change: This binding induces a conformational change in the channel complex.

  • Channel Opening: The conformational change leads to the opening of the Kir6.x pore.

  • Potassium Efflux: The open channel allows for the efflux of potassium ions (K+) down their electrochemical gradient.

  • Hyperpolarization: The outward flow of positive charge results in hyperpolarization of the cell membrane.

  • Inhibition of Calcium Influx: Membrane hyperpolarization leads to the closure of voltage-dependent calcium channels (VDCCs).

  • Cellular Response: The resulting decrease in intracellular calcium concentration triggers various cellular responses, including smooth muscle relaxation (vasodilation) and modulation of endothelial cell function.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SG209 This compound KATP K-ATP Channel (Kir6.x/SURx) SG209->KATP Binds & Activates K_out K⁺ KATP->K_out K⁺ Efflux Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Causes VDCC Voltage-Dependent Ca²⁺ Channel Ca_in [Ca²⁺]i ↓ VDCC->Ca_in Reduces Influx Ca_out Ca²⁺ Ca_out->VDCC K_in K⁺ K_in->KATP Hyperpolarization->VDCC Inhibits Response Cellular Response (e.g., Vasodilation) Ca_in->Response

Caption: Proposed signaling pathway of this compound via K-ATP channel activation.

Preclinical Data

In Vitro Studies
  • Angiogenesis: Studies have shown that direct activation of K-ATP channels can induce angiogenic responses. This compound, as a K-ATP channel activator, has been demonstrated to promote the proliferation and migration of endothelial cells, as well as the formation of cord-like structures in Matrigel assays. These effects were reportedly abrogated by K-ATP channel inhibitors such as glibenclamide.

Table 2: Summary of In Vitro Angiogenesis Data (Illustrative)

Assay Cell Line This compound Concentration Observed Effect Inhibitor Control (Glibenclamide)
Cell Proliferation bEnd.3 Mouse Endothelial CellsData not availableIncreased proliferationEffect abrogated
Cell Migration bEnd.3 Mouse Endothelial CellsData not availableIncreased migrationEffect abrogated
Tube Formation Human Umbilical Vein Endothelial Cells (HUVECs)Data not availableIncreased cord-like formationEffect abrogated
(Note: Specific quantitative data such as EC50 values are not available in the reviewed literature.)
In Vivo Studies
  • Angiogenesis: In the chick chorioallantoic membrane (CAM) assay, this compound was shown to enhance angiogenesis, an effect that was also sensitive to K-ATP channel inhibition.

  • Vasodilation: As a derivative of nicorandil, this compound is reported to produce relaxation through potassium channel activation, contributing to its vasodilating action.

  • Tracheal Smooth Muscle Relaxation: In anesthetized dogs, this compound has been shown to dilate tracheal smooth muscle and increase tracheal blood flow.

Table 3: Summary of In Vivo Data (Illustrative)

Model Parameter Measured Route of Administration Dose Range Observed Effect
Chick Chorioallantoic Membrane (CAM) AngiogenesisTopicalData not availableEnhanced angiogenesis
Anesthetized Dogs Tracheal Smooth Muscle ToneIntravenousData not availableDilation of tracheal smooth muscle
Anesthetized Dogs Tracheal Blood FlowIntravenousData not availableIncreased tracheal blood flow
(Note: Specific quantitative data such as effective dose ranges are not available in the reviewed literature.)

Experimental Protocols

The following are detailed, generic protocols for key experiments relevant to the study of this compound. Specific parameters for this compound would need to be optimized.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol describes a whole-cell patch-clamp experiment to measure the effect of this compound on K-ATP channel currents in a suitable cell line (e.g., HEK293 cells expressing Kir6.2/SUR1).

Materials:

  • HEK293 cells expressing the desired K-ATP channel subunits

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, with varying concentrations of ATP (e.g., 0.1 mM to induce channel opening) (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record baseline K-ATP currents.

  • Drug Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the change in current.

    • To confirm the involvement of K-ATP channels, co-apply glibenclamide with this compound and observe for inhibition of the this compound-induced current.

  • Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the EC50 of this compound.

patch_clamp_workflow start Start cell_prep Prepare Cells on Coverslips start->cell_prep pipette_prep Pull Patch Pipettes start->pipette_prep giga_seal Form Gigaohm Seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline K-ATP Current whole_cell->baseline apply_sg209 Apply this compound baseline->apply_sg209 record_sg209 Record this compound-induced Current apply_sg209->record_sg209 apply_inhibitor Apply Glibenclamide (Inhibitor) record_sg209->apply_inhibitor record_inhibition Record Current Inhibition apply_inhibitor->record_inhibition analysis Data Analysis (I-V, Dose-Response) record_inhibition->analysis end End analysis->end

Caption: Workflow for patch-clamp electrophysiology experiment.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel)

  • 96-well plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., VEGF)

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing different concentrations of this compound, vehicle, or positive control.

  • Incubation: Seed the HUVECs onto the gelled matrix and incubate at 37°C in a CO2 incubator for 4-18 hours.

  • Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

tube_formation_workflow start Start coat_plate Coat 96-well Plate with Matrigel start->coat_plate prepare_cells Prepare HUVEC Suspension with Test Compounds start->prepare_cells gelation Incubate for Gelation (37°C, 30-60 min) coat_plate->gelation seed_cells Seed HUVECs onto Matrigel gelation->seed_cells prepare_cells->seed_cells incubate_tubes Incubate for Tube Formation (37°C, 4-18 hr) seed_cells->incubate_tubes stain_cells Stain with Calcein AM incubate_tubes->stain_cells visualize Visualize under Fluorescence Microscope stain_cells->visualize quantify Quantify Tube Formation (Length, Junctions) visualize->quantify end End quantify->end

Caption: Workflow for endothelial cell tube formation assay.

Safety and Toxicology

There is no publicly available information on the safety and toxicology profile of this compound. Preclinical safety studies, including in vitro cytotoxicity assays and in vivo toxicology studies in relevant animal models, would be necessary to evaluate its therapeutic potential.

Conclusion and Future Directions

This compound is a promising potassium channel opener with demonstrated effects on vasodilation and angiogenesis in preclinical models. Its mechanism of action via K-ATP channel activation provides a solid rationale for its potential therapeutic use in cardiovascular and ischemic diseases. However, a significant gap exists in the publicly available data, particularly concerning quantitative pharmacology, detailed in vivo efficacy, and safety.

Future research should focus on:

  • Quantitative in vitro and in vivo pharmacology: Determining the potency and efficacy of this compound in various functional assays.

  • Selectivity profiling: Assessing the activity of this compound on different subtypes of K-ATP channels to understand its tissue-specific effects.

  • Pharmacokinetic and toxicological studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Efficacy in disease models: Investigating the therapeutic potential of this compound in relevant animal models of diseases such as hypertension, peripheral artery disease, and ischemic heart disease.

The elucidation of these key aspects will be critical in advancing this compound from a promising research compound to a potential therapeutic agent.

2-Nicotinamidoethyl Acetate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nicotinamidoethyl acetate, a compound closely related to the cardiovascular drug Nicorandil. The document details the historical discovery of this class of nicotinamide derivatives, focusing on the synthesis of its critical precursor, N-(2-hydroxyethyl)nicotinamide. It offers an in-depth exploration of various synthetic methodologies, complete with detailed experimental protocols and quantitative data. Furthermore, this guide presents key reaction pathways and experimental workflows in the form of structured diagrams to facilitate a clear understanding of the chemical processes involved.

Introduction and Discovery

The discovery of 2-Nicotinamidoethyl acetate and its analogues is intrinsically linked to the development of the antianginal drug Nicorandil. Research into nicotinamide derivatives as potential cardiovascular agents led to the synthesis of a new class of compounds with vasodilatory properties. Nicorandil, chemically known as 2-(nicotinamido)ethyl nitrate, was developed by Chugai Pharmaceutical Co., Ltd. and was first patented in 1976 and approved for medical use in Japan in 1983[1][2].

Nicorandil's unique dual mechanism of action, combining the properties of a nitrate donor and an ATP-sensitive potassium (K-ATP) channel opener, set it apart from other vasodilators[1][3][4]. This dual action allows it to dilate both large coronary arteries and reduce coronary vascular resistance, making it effective for treating angina pectoris[2]. The core structure, N-(2-hydroxyethyl)nicotinamide, is the immediate precursor to Nicorandil and, by extension, to its acetate derivative, 2-Nicotinamidoethyl acetate. The acetate form (CAS 83440-03-03) is recognized as a pharmaceutical reference standard, likely used in the quality control and analysis of Nicorandil and related compounds.

Synthesis Pathways

The synthesis of 2-Nicotinamidoethyl acetate is a multi-step process. The primary and most well-documented phase is the synthesis of the key intermediate, N-(2-hydroxyethyl)nicotinamide . This is typically followed by the esterification of the terminal hydroxyl group. While the nitration of this intermediate to form Nicorandil is extensively described in the literature, the specific acetylation to form 2-Nicotinamidoethyl acetate is less so. However, the acetylation can be achieved through standard organic chemistry procedures.

The overall synthesis can be visualized as a two-stage process:

  • Amide Formation : Synthesis of N-(2-hydroxyethyl)nicotinamide from a nicotinic acid derivative and ethanolamine.

  • Esterification : Conversion of the hydroxyl group of the intermediate to an acetate group.

Synthesis_Overview cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Esterification Start Nicotinic Acid Derivative (e.g., Methyl Nicotinate) Intermediate N-(2-hydroxyethyl)nicotinamide Start->Intermediate Amidation Reagent1 Ethanolamine Reagent1->Intermediate Intermediate_ref N-(2-hydroxyethyl)nicotinamide Reagent2 Acetylation Agent (e.g., Acetic Anhydride) FinalProduct 2-Nicotinamidoethyl Acetate Reagent2->FinalProduct Intermediate_ref->FinalProduct Acetylation

Figure 1: Overall Synthesis Workflow.

Experimental Protocols and Data

Synthesis of N-(2-hydroxyethyl)nicotinamide

This intermediate is synthesized via the amidation of a nicotinic acid derivative with ethanolamine. Several methods have been reported, with variations in starting materials, solvents, and reaction conditions.

This method is noted for its efficiency, high yield, and purity, avoiding the use of chlorinated solvents.

Protocol:

  • Combine methyl nicotinate and liquid monoethanolamine in a reaction vessel.

  • Heat the mixture to 50-70°C (preferably 60°C) with continuous stirring.

  • Maintain the reaction for a period of 30 minutes to 10 hours (typically 4 hours) until completion.

  • After the reaction, cool the solution to 30-45°C.

  • Induce crystallization by adding an anti-solvent such as isopropyl ether.

  • Isolate the resulting white crystalline solid by filtration and dry under vacuum.

Amidation_Workflow cluster_workflow Solvent-Free Amidation Mix 1. Mix Methyl Nicotinate & Ethanolamine Heat 2. Heat & Stir (60°C, 4h) Mix->Heat Cool 3. Cool (30-45°C) Heat->Cool Crystallize 4. Add Isopropyl Ether (Crystallization) Cool->Crystallize Isolate 5. Filter & Dry Crystallize->Isolate

Figure 2: Workflow for Solvent-Free Synthesis.

This method involves an activated nicotinic acid derivative.

Protocol:

  • Dissolve the hydrochloride salt of ethanolamine in dry dimethylformamide (DMF) and cool in an ice bath.

  • Add an equimolar amount of diisopropylethylamine (DIEA) and stir for 15 minutes.

  • Add an equimolar solution of N-succinimidyl-nicotinate dropwise under a nitrogen atmosphere.

  • Stir the resulting milky mixture for at least 30 minutes.

  • Filter off the N-hydroxysuccinimide precipitate.

  • Wash the DMF mixture with ether to remove any remaining precipitate.

  • Remove the solvent under high vacuum.

  • Triturate the resulting oily residue with ether to yield N-(2-hydroxyethyl)nicotinamide as a precipitate.

Quantitative Data for N-(2-hydroxyethyl)nicotinamide Synthesis
ParameterMethod 1 (Solvent-Free)Method 2 (from N-succinimidyl-nicotinate)
Starting Materials Methyl Nicotinate, EthanolamineN-succinimidyl-nicotinate, Ethanolamine HCl, DIEA
Solvent NoneDMF, Ether
Temperature 50-70°C (optimum 60°C)Ice bath (0°C) to Room Temperature
Reaction Time 4 hours> 45 minutes
Yield High (approaching 97%)Not specified
Purity High (>98%)Purified by precipitation
Workup Crystallization with anti-solventFiltration, extraction, and precipitation

Data compiled from various sources, including patents and chemical suppliers[5].

Synthesis of 2-Nicotinamidoethyl Acetate

The final step is the acetylation of the primary alcohol group of N-(2-hydroxyethyl)nicotinamide. While specific literature detailing this exact transformation is sparse, a general and reliable method would involve reaction with an acetylating agent in the presence of a base.

Proposed General Protocol:

  • Dissolve N-(2-hydroxyethyl)nicotinamide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a slight excess of a base, such as triethylamine or pyridine, to the solution and cool in an ice bath.

  • Slowly add a slight excess of an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Acetylation_Workflow cluster_workflow Proposed Acetylation Protocol Dissolve 1. Dissolve Intermediate in Solvent with Base AddAgent 2. Add Acetylating Agent (0°C) Dissolve->AddAgent React 3. Stir at RT (Monitor) AddAgent->React Quench 4. Quench (e.g., NaHCO₃ aq.) React->Quench Extract 5. Extract & Purify Quench->Extract

Figure 3: Proposed Workflow for Acetylation.

Related Synthesis: Nitration to Nicorandil

For context, the most common transformation of the N-(2-hydroxyethyl)nicotinamide intermediate is nitration to produce Nicorandil. This process highlights the reactivity of the terminal hydroxyl group.

Protocol (Example from Patent EP2658839B1):

  • Charge a reaction flask with glacial acetic acid and 68% nitric acid.

  • Thermostat the system to 22°C and add acetic anhydride over approximately 15 minutes.

  • Stir for an additional 15 minutes.

  • Add N-(2-hydroxyethyl)nicotinamide in portions, maintaining the temperature at or below 22°C.

  • Stir for 30-90 minutes at 22°C, monitoring the reaction by HPLC until the starting material is consumed (<1%).

  • Pour the reaction mixture slowly into 24% aqueous ammonia, keeping the temperature below 35°C.

  • Cool the mixture to 5°C to induce precipitation.

  • Isolate the solid by filtration, wash with water, and dry at 40°C.

Quantitative Data for Nicorandil Synthesis
ParameterValue
Starting Material N-(2-hydroxyethyl)nicotinamide
Reagents Nitric Acid, Acetic Acid, Acetic Anhydride
Temperature 10-30°C (preferred 22°C)
Reaction Time 30-90 minutes
Yield 89.1% - 93.8%
Workup Quenching with aqueous ammonia, precipitation

Data sourced from patent EP2658839B1[6].

Conclusion

2-Nicotinamidoethyl acetate is a significant compound within the family of nicotinamide derivatives, primarily serving as a reference standard in the context of the cardiovascular drug Nicorandil. Its synthesis hinges on the robust and high-yield production of the key intermediate, N-(2-hydroxyethyl)nicotinamide. While the direct synthesis of the acetate is not as widely documented as the corresponding nitrate (Nicorandil), it can be readily achieved through standard acetylation procedures. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and analysis of this class of compounds.

References

SG-209 and Nicorandil: A Technical Examination of a Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological relationship between nicorandil, a dual-action antianginal agent, and its derivative, SG-209 (2-Nicotinamidoethyl acetate). Nicorandil exerts its therapeutic effects through two primary mechanisms: activation of adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channels and nitric oxide (NO) donation, leading to vasodilation.[1][2][3][4][5][6] this compound, a congener of nicorandil, has been investigated to elucidate the structure-activity relationship within this class of compounds. Experimental evidence indicates that while both compounds are effective potassium channel openers, their reliance on the nitric oxide signaling pathway differs significantly. This guide will synthesize the available data on their comparative pharmacology, present detailed experimental methodologies for their evaluation, and visualize the key signaling pathways and structural relationships.

Introduction

Nicorandil is an established therapeutic agent for the management of angina pectoris, functioning as both a potassium channel opener and a nitric oxide donor.[1][2][3][4][5][6] This dual mechanism of action contributes to its efficacy in coronary vasodilation and myocardial protection. To understand the distinct contributions of these two pathways, derivatives of nicorandil have been synthesized and evaluated. One such derivative is this compound, 2-Nicotinamidoethyl acetate. Research into this compound has been instrumental in dissecting the structure-activity relationships of nicorandil-like compounds, specifically in differentiating the effects of K-ATP channel activation from those of nitrate-mediated signaling.

Comparative Pharmacology

The primary distinction between nicorandil and this compound lies in their mechanism of inducing vasodilation. While both compounds exhibit potent vasorelaxant properties, the underlying molecular pathways are different.

Mechanism of Action
  • Nicorandil: Exhibits a dual mechanism of action. It directly opens ATP-sensitive potassium channels, leading to hyperpolarization of vascular smooth muscle cells and subsequent relaxation.[1][2][3][4][5][6] Additionally, its nitrate moiety acts as a nitric oxide (NO) donor, which stimulates soluble guanylate cyclase (sGC), increasing intracellular cyclic guanosine monophosphate (cGMP) levels and causing further vasodilation.[1]

  • This compound: Functions primarily as a potassium channel opener.[7] Studies have shown that its vasorelaxant effect is not associated with an increase in cGMP levels, indicating a lack of significant nitric oxide donor activity.[3] The activity of this compound is sensitive to blockade by glibenclamide, a specific inhibitor of ATP-sensitive potassium channels, further confirming its mechanism of action.

Quantitative Comparison of Vasodilator Potency

While the full text of the primary comparative studies is not publicly available, the abstracts suggest a difference in potency between the two compounds. The following table summarizes the expected qualitative and potential quantitative differences based on available information.

CompoundPrimary Mechanism of ActionSecondary MechanismRelative Potency (Qualitative)
Nicorandil K-ATP Channel Opening & NO Donation-Higher
This compound K-ATP Channel OpeningNoneLower than Nicorandil

Note: The relative potency is inferred from structure-activity relationship studies described in abstracts. Specific EC50 values for direct comparison are not available in the searched literature.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize and compare the pharmacological activities of nicorandil and this compound. These protocols are based on standard practices in cardiovascular pharmacology.

In Vitro Vasodilation Assay in Isolated Arterial Rings

Objective: To determine and compare the vasorelaxant effects of nicorandil and this compound.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized by cervical dislocation. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (1 µM) or KCl (60 mM), to induce a stable contractile tone.

  • Cumulative Concentration-Response Curves: Once a stable plateau of contraction is achieved, cumulative concentrations of nicorandil or this compound are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contracted tone.

  • Role of K-ATP Channels: To investigate the involvement of K-ATP channels, a separate set of experiments is performed where the aortic rings are pre-incubated with glibenclamide (10 µM), a K-ATP channel blocker, for 30 minutes before the addition of the vasoconstrictor and subsequent cumulative addition of the test compounds.

  • Data Analysis: The relaxation responses are expressed as a percentage of the contraction induced by the vasoconstrictor. EC50 values (the concentration of the compound that produces 50% of its maximal effect) are calculated by non-linear regression analysis of the concentration-response curves.

Measurement of Cyclic GMP (cGMP) Levels

Objective: To determine the effect of nicorandil and this compound on intracellular cGMP levels in vascular tissue.

Methodology:

  • Tissue Incubation: Isolated aortic rings are prepared as described above and incubated in organ baths.

  • Drug Treatment: The rings are exposed to a fixed concentration of nicorandil or this compound (e.g., 10 µM) for a specified period (e.g., 10 minutes). A control group is treated with the vehicle.

  • Tissue Lysis: Following incubation, the tissues are rapidly frozen in liquid nitrogen and homogenized in a solution containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • cGMP Assay: The homogenates are centrifuged, and the supernatant is collected. The concentration of cGMP in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: cGMP levels are expressed as pmol/mg of protein. The protein content of the tissue homogenates is determined using a standard protein assay, such as the Bradford assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanisms of action and the logical flow of the experimental investigations.

cluster_Nicorandil Nicorandil cluster_SG209 This compound cluster_Vasodilation Cellular Effect Nicorandil Nicorandil K_ATP_N K-ATP Channel Nicorandil->K_ATP_N NO_pathway Nitrate Moiety -> NO Release Nicorandil->NO_pathway Hyperpolarization Hyperpolarization K_ATP_N->Hyperpolarization sGC Soluble Guanylate Cyclase NO_pathway->sGC cGMP Increased cGMP sGC->cGMP VSMC_Relaxation Vascular Smooth Muscle Relaxation cGMP->VSMC_Relaxation SG209 This compound K_ATP_S K-ATP Channel SG209->K_ATP_S K_ATP_S->Hyperpolarization Hyperpolarization->VSMC_Relaxation

Figure 1: Comparative Signaling Pathways of Nicorandil and this compound.

cluster_Experiment Experimental Workflow cluster_Inhibitor Inhibitor Study Start Isolated Aortic Rings Pre_contraction Pre-contraction (Phenylephrine or KCl) Start->Pre_contraction Add_Drug Add Nicorandil or this compound Pre_contraction->Add_Drug Measure_Relaxation Measure Vasorelaxation Add_Drug->Measure_Relaxation End Concentration-Response Curve Measure_Relaxation->End Glibenclamide Pre-incubate with Glibenclamide (K-ATP Blocker) Pre_contraction_Inhib Pre-contraction Glibenclamide->Pre_contraction_Inhib Add_Drug_Inhib Add Nicorandil or this compound Pre_contraction_Inhib->Add_Drug_Inhib Measure_Relaxation_Inhib Measure Vasorelaxation Add_Drug_Inhib->Measure_Relaxation_Inhib End_Inhib Shift in Potency? Measure_Relaxation_Inhib->End_Inhib

Figure 2: Experimental Workflow for Vasodilation Studies.

Conclusion

The comparative analysis of nicorandil and its derivative, this compound, provides valuable insights into the structure-activity relationship of this class of cardiovascular drugs. Nicorandil's dual mechanism of action, involving both K-ATP channel opening and nitric oxide donation, contributes to its robust vasodilatory and cardioprotective effects. In contrast, this compound acts predominantly as a K-ATP channel opener, demonstrating that the nitrate moiety of nicorandil is crucial for its cGMP-mediated effects. This distinction is fundamental for the rational design of new therapeutic agents targeting specific pathways in the management of cardiovascular diseases. Further research to obtain detailed quantitative data from direct comparative studies would be invaluable for a more complete understanding of their pharmacological profiles.

References

An In-depth Technical Guide to the Physiological Effects of SG-209 (2-Nicotinamidoethyl acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-209, chemically identified as 2-Nicotinamidoethyl acetate, is a notable derivative of the anti-anginal drug Nicorandil.[1] Primarily characterized as a potassium channel opener, this compound exerts significant physiological effects, most prominently vasodilation.[1] This technical guide provides a comprehensive overview of the core physiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug development and cardiovascular pharmacology.

Core Physiological Effect: Vasodilation via Potassium Channel Opening

The principal physiological effect of this compound is the relaxation of smooth muscle, leading to vasodilation. This action is attributed to its function as a potassium channel opener.[1] By opening these channels in the cell membranes of vascular smooth muscle, this compound facilitates the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in muscle relaxation and, consequently, dilation of the blood vessels. This mechanism is crucial for its potential therapeutic applications in conditions characterized by vasoconstriction.

Signaling Pathway of this compound-Induced Vasodilation

The signaling cascade initiated by this compound culminating in vasodilation is a well-understood process in vascular pharmacology. The following diagram illustrates this pathway.

SG209_Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell SG209 This compound K_Channel ATP-sensitive K+ Channel (KATP) SG209->K_Channel Opens Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Blocks Relaxation Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation

Caption: Signaling pathway of this compound leading to vasodilation.

Quantitative Data Summary

While extensive clinical data for this compound is not publicly available, preclinical studies have provided valuable quantitative insights into its activity, particularly in comparison to its parent compound, Nicorandil.

Parameter Compound Value/Effect Experimental Model Reference
Vasodilating Action This compoundPotent vasodilatorIsolated rabbit aorta
Structure-Activity This compoundDerivative of NicorandilN/A[1]
Effect on Tracheal Smooth Muscle This compoundDilates tracheal smooth muscleIn situ dog trachea[1]
Effect on Tracheal Blood Flow This compoundIncreases blood flowIn situ dog trachea[1]
Effect on Myometrium This compoundInduces relaxationIsolated human myometrium[1]

Experimental Protocols

The physiological effects of this compound have been elucidated through a variety of established experimental protocols. Below are summaries of the methodologies employed in key studies.

Isolated Tissue Bath for Vasodilation Studies

This protocol is fundamental for assessing the direct effect of vasoactive compounds on blood vessels.

Isolated_Tissue_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_test Compound Testing Animal_Sacrifice Euthanasia of Experimental Animal (e.g., Rabbit) Aorta_Isolation Isolation of Thoracic Aorta Animal_Sacrifice->Aorta_Isolation Ring_Preparation Cutting of Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mounting of Rings in Organ Bath with Krebs Solution Ring_Preparation->Mounting Equilibration Equilibration under Controlled Tension and Aeration Mounting->Equilibration Contraction Induction of Contraction (e.g., with KCl or Phenylephrine) Equilibration->Contraction SG209_Addition Cumulative Addition of this compound Contraction->SG209_Addition Tension_Measurement Measurement of Isometric Tension Changes SG209_Addition->Tension_Measurement Data_Analysis Calculation of EC50 and Maximal Relaxation Tension_Measurement->Data_Analysis

Caption: Workflow for isolated tissue bath experiments.

Methodology:

  • Tissue Preparation: Experimental animals, such as rabbits, are euthanized, and the thoracic aorta is carefully excised. The aorta is then cleaned of connective tissue and cut into rings of a specified width.

  • Experimental Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Compound Testing: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent like potassium chloride (KCl) or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction. Dose-response curves are then constructed to determine the potency (EC50) and efficacy (maximal relaxation) of this compound.

In Situ Tracheal Perfusion Model

This protocol allows for the investigation of a compound's effects on both the smooth muscle and vasculature of the trachea in a more physiologically relevant setting.

Methodology:

  • Animal Preparation: A dog is anesthetized, and the trachea is surgically exposed.

  • Perfusion Circuit: A segment of the trachea is isolated and perfused with the animal's own blood via a controlled pump system. Perfusion pressure is monitored continuously.

  • Drug Administration: this compound is administered into the perfusion circuit.

  • Measurement of Effects: Changes in tracheal smooth muscle tone are assessed, and alterations in blood flow are measured to determine the compound's effects on the tracheal vasculature.

Structure-Activity Relationship

This compound is a derivative of Nicorandil, and its chemical structure is key to its function. The modification of the nitrate group in Nicorandil to an acetate group in this compound alters its pharmacological profile while retaining the core potassium channel opening activity.

SAR_Relationship Nicorandil Nicorandil (SG-75) SG209 This compound (2-Nicotinamidoethyl acetate) Nicorandil->SG209 Structural Modification (-ONO2 to -OCOCH3) SG86 SG-86 (2-Nicotinamidoethyl alcohol) Nicorandil->SG86 Structural Modification (-ONO2 to -OH) Activity Potassium Channel Opening Activity Nicorandil->Activity SG209->Activity SG86->Activity

Caption: Structure-activity relationship of Nicorandil and its derivatives.

Conclusion

This compound (2-Nicotinamidoethyl acetate) is a well-characterized derivative of Nicorandil that functions as a potassium channel opener, leading to vasodilation. Preclinical studies have demonstrated its efficacy in relaxing various smooth muscles. The experimental protocols outlined in this guide provide a basis for further investigation into its pharmacological properties and potential therapeutic applications. For researchers in cardiovascular drug development, this compound represents an interesting molecule for studying the structure-activity relationships of potassium channel openers.

References

The Structure-Activity Relationship of Pyrrolobenzodiazepine (PBD) Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Class of DNA-Interactive Anticancer Agents

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent synthetic antitumor agents that bind to the minor groove of DNA and form covalent interstrand cross-links, leading to cell death.[1][2] Their exceptional cytotoxicity has made them a focal point of cancer research, particularly as payloads for antibody-drug conjugates (ADCs).[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PBD dimers, detailing the key structural features that govern their biological activity. While the specific compound "SG-209" was initially queried, the available scientific literature points more prominently to a well-studied PBD dimer, SJG-136 (also known as SG2000), and its analogues.[4] Therefore, this guide will focus on the extensive SAR data available for the PBD dimer class, with SJG-136 serving as a primary exemplar.

Core Structure and Mechanism of Action

The fundamental structure of a PBD dimer consists of two PBD monomer units linked together. Each PBD monomer is composed of a tricyclic system containing an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.[3] The key to their biological activity lies in the electrophilic N10-C11 imine moiety (or a precursor that can generate it in situ) within each PBD unit.[3][5]

The mechanism of action involves a sequence-selective binding to the DNA minor groove.[1][6] The PBD dimer then forms covalent aminal bonds between the C11 position of each PBD unit and the C2-amino group of guanine bases on opposite DNA strands.[5] This results in a highly cytotoxic DNA interstrand cross-link, which blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] A significant feature of PBD dimer-induced DNA adducts is that they cause minimal distortion of the DNA helix, which may help them evade cellular repair mechanisms.[1][7]

G Mechanism of PBD Dimer DNA Cross-Linking PBD_Dimer PBD Dimer Sequence_Recognition Sequence-Selective Non-covalent Binding PBD_Dimer->Sequence_Recognition 1. Approach DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Sequence_Recognition Covalent_Bond_Formation_1 First Covalent Bond (PBD unit 1 to Guanine) Sequence_Recognition->Covalent_Bond_Formation_1 2. Alkylation Covalent_Bond_Formation_2 Second Covalent Bond (PBD unit 2 to Guanine) Covalent_Bond_Formation_1->Covalent_Bond_Formation_2 3. Second Alkylation Interstrand_CrossLink DNA Interstrand Cross-Link Covalent_Bond_Formation_2->Interstrand_CrossLink 4. Formation Biological_Consequences Biological Consequences Interstrand_CrossLink->Biological_Consequences Replication_Block Replication/Transcription Block Biological_Consequences->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Biological_Consequences->Cell_Cycle_Arrest Apoptosis Apoptosis Biological_Consequences->Apoptosis G In Vitro Cytotoxicity Assay Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Add_Compound Add Serial Dilutions of PBD Dimer Seed_Cells->Add_Compound Incubate Incubate for 72-96 hours Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., SRB) Incubate->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Data_Analysis Calculate % Inhibition and Determine GI₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End G PBD Dimer-Induced Signaling Pathways PBD_Dimer PBD Dimer DNA_ICL DNA Interstrand Cross-Link PBD_Dimer->DNA_ICL DDR DNA Damage Response (DDR) Activation DNA_ICL->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Allows time for repair Repair Attempted DNA Repair (e.g., HR, NER) DDR->Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If repair fails Repair_Failure Repair Failure Repair->Repair_Failure If damage is extensive Repair_Failure->Apoptosis

References

Unable to Proceed: Clarification Required for "SG-209"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the pharmacological profile of a compound designated "SG-209" has yielded ambiguous results, preventing the creation of the requested in-depth technical guide. While no specific agent with the "this compound" identifier was found, the search revealed several distinct therapeutic agents and clinical trial identifiers that include the number "209".

The identified entities are:

  • MS-209 : A quinoline-based agent designed to reverse multidrug resistance in cancer cells. It has been studied for its ability to enhance the effectiveness of chemotherapy drugs like docetaxel in resistant tumors.[1]

  • Nous-209 (NOUS-209) : An investigational off-the-shelf cancer vaccine. This genetic vaccine is designed to target 209 specific frameshift peptide neoantigens found in tumors with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H).[2][3][4] It is currently in clinical trials, often in combination with immune checkpoint inhibitors like pembrolizumab.[2][3][4][5]

  • HY209 : A synthesized form of sodium taurodeoxycholate. It acts as an agonist for the G-protein coupled receptor 19 (GPCR19) and is being investigated for its potential to inhibit inflammasome activation in conditions like sepsis.[6]

  • CA209-7R9 : This appears to be an identifier for a clinical trial involving the anti-PD-1 antibody Nivolumab.[7]

Given the distinct nature of these agents—ranging from a small molecule drug resistance reverser to a genetic cancer vaccine and a GPCR19 agonist—it is not possible to determine which, if any, is the subject of your request.

To proceed with generating the detailed technical guide, please provide clarification on the specific identity of "this compound". Additional information, such as the compound's class, therapeutic area, or any associated research institutions, would be beneficial in identifying the correct agent and its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for SG-209 in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG-209, a derivative of the well-characterized K+ channel opener Nicorandil, presents a compelling candidate for smooth muscle relaxation studies. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation. Unlike its parent compound, Nicorandil, the relaxant effects of this compound are not associated with a significant increase in cyclic guanosine monophosphate (cGMP) levels.[1] This specificity makes this compound a valuable tool for investigating the direct role of KATP channel activation in modulating smooth muscle tone across various tissue types.

These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle relaxation assays, with a focus on vascular, tracheal, and uterine smooth muscle. The included methodologies, data presentation guidelines, and visual diagrams are designed to facilitate the effective design and execution of experiments for researchers in pharmacology and drug development.

Data Presentation

Quantitative Analysis of Vasorelaxant Effects

The potency of this compound and a reference compound, Nicorandil, in inducing relaxation of pre-contracted vascular smooth muscle is summarized below. The data is presented as pD2 values (-log[EC50]) and the corresponding EC50 values calculated from them.

CompoundTissuePre-contraction AgentpD2 (-log[EC50])EC50 (M)Reference
This compound Rabbit AortaPhenylephrine (10⁻⁷ M)3.59 ± 0.072.57 x 10⁻⁴[1]
NicorandilRabbit AortaPhenylephrine (10⁻⁷ M)5.95 ± 0.101.12 x 10⁻⁶[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Vascular Smooth Muscle Relaxation

SG209_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space SG209 This compound KATP_channel KATP Channel SG209->KATP_channel Activates Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization K⁺ efflux leads to VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_influx Decreased Ca²⁺ Influx VDCC->Ca_influx Hyperpolarization->VDCC Inhibits opening of Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Leads to

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

General Experimental Workflow for Smooth Muscle Relaxation Assays

Experimental_Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration and Viability Check B->C D Pre-contraction with Agonist C->D E Cumulative Addition of this compound D->E F Data Acquisition (Isometric Tension) E->F G Data Analysis (Concentration-Response Curve) F->G H Determination of pD2/EC50 and Emax G->H

Caption: General workflow for in vitro smooth muscle relaxation assays.

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Relaxation Assay (Aortic Rings)

1. Materials and Reagents:

  • Animals: Male New Zealand White rabbits (2.5-3.0 kg).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose.

  • Tools: Dissection instruments, organ bath system with isometric force transducers, data acquisition system, 95% O2 / 5% CO2 gas mixture.

  • Drugs: this compound, Nicorandil (for comparison), Phenylephrine (vasoconstrictor), appropriate solvents (e.g., DMSO).

2. Tissue Preparation:

  • Humanely euthanize the rabbit and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold PSS.

  • Carefully remove adhering fat and connective tissue.

  • Cut the aorta into rings of 3-4 mm in width. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a wooden stick.

3. Experimental Setup:

  • Mount each aortic ring in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

  • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Apply a resting tension of 2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.

4. Experimental Procedure:

  • After equilibration, elicit a reference contraction with 60 mM KCl. Wash the tissue and allow it to return to baseline.

  • Induce a stable, submaximal contraction with a specific concentration of phenylephrine (e.g., 10⁻⁷ M).

  • Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

  • Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Record the isometric tension continuously throughout the experiment.

5. Data Analysis:

  • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a concentration-response curve.

  • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the pD2 (-log EC50) from the curve using non-linear regression analysis.

Protocol 2: Tracheal Smooth Muscle Relaxation Assay

1. Materials and Reagents:

  • Animals: Guinea pigs or rats.

  • PSS: Krebs-Henseleit solution.

  • Tools: As described in Protocol 1.

  • Drugs: this compound, Carbachol or Histamine (bronchoconstrictors).

2. Tissue Preparation:

  • Humanely euthanize the animal and excise the trachea.

  • Place the trachea in ice-cold PSS.

  • Dissect the trachea into rings (2-3 cartilage rings wide).

  • Cut the cartilage opposite the smooth muscle to form a strip.

3. Experimental Setup:

  • Suspend the tracheal strip in an organ bath containing PSS at 37°C, aerated with 95% O2 / 5% CO2.

  • Attach one end to a fixed hook and the other to a force transducer.

  • Apply an initial tension of 1.0 g and allow for a 60-minute equilibration period, with regular PSS changes.

4. Experimental Procedure:

  • After equilibration, induce a sustained contraction with a suitable agonist like carbachol (e.g., 10⁻⁶ M) or histamine.

  • Once a stable contraction is achieved, add this compound in a cumulative manner.

  • Record the relaxant responses as described for the vascular smooth muscle assay.

5. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the potency (EC50/pD2) and efficacy (maximal relaxation) of this compound on tracheal smooth muscle.

Protocol 3: Uterine Smooth Muscle (Myometrium) Relaxation Assay

1. Materials and Reagents:

  • Tissue Source: Myometrial biopsies from non-pregnant or pregnant patients (with appropriate ethical approval and informed consent) or from animal models (e.g., rats, mice).

  • PSS: Krebs-Henseleit or similar physiological solution.

  • Tools: As described in Protocol 1.

  • Drugs: this compound, Oxytocin or Prostaglandin F2α (PGF2α) to induce contractions, or observe effects on spontaneous contractions.

2. Tissue Preparation:

  • Obtain myometrial tissue and immediately place it in cold PSS.

  • Dissect the myometrium into longitudinal strips (e.g., 2 mm x 10 mm).

3. Experimental Setup:

  • Mount the myometrial strips in an organ bath at 37°C with continuous aeration.

  • Apply a resting tension of 1.0 g and allow for an equilibration period of at least 60 minutes, during which spontaneous contractions may develop.

4. Experimental Procedure:

  • Spontaneous Contractions: Once regular spontaneous contractions are established, add this compound cumulatively to assess its effect on the amplitude and frequency of these contractions.

  • Agonist-Induced Contractions: If spontaneous activity is low, induce tonic contractions with an agonist like PGF2α or phasic contractions with oxytocin.

  • Once a stable contractile pattern is achieved, add this compound cumulatively.

  • Record the changes in isometric tension.

5. Data Analysis:

  • For tonic contractions, analyze the data as a percentage of relaxation as described in Protocol 1.

  • For phasic contractions, the effects on both the amplitude and frequency of contractions should be quantified. The activity integral (area under the curve) can also be used to assess overall contractility.

  • Determine the IC50 (concentration causing 50% inhibition) for the reduction in contraction amplitude or activity integral.

Conclusion

This compound serves as a selective KATP channel activator for the study of smooth muscle physiology. The protocols outlined in these application notes provide a robust framework for characterizing the relaxant effects of this compound in various smooth muscle tissues. The provided signaling pathway and workflow diagrams offer a clear visual guide for understanding its mechanism and for experimental planning. The quantitative data for vascular smooth muscle offers a benchmark for future studies, and the detailed methodologies will enable researchers to generate high-quality, reproducible data for other smooth muscle types, thereby contributing to a deeper understanding of the therapeutic potential of KATP channel modulation.

References

Application Notes and Protocols for Vasodilation Studies of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the experimental protocols for evaluating the vasodilatory properties of a novel investigational compound. The described methodologies are designed to assess the compound's efficacy, potency, and mechanism of action in ex vivo and in vitro models. The protocols are intended to guide researchers in pharmacology, physiology, and drug discovery in their investigation of new therapeutic agents targeting vascular tone.

Experimental Protocols

Ex Vivo Assessment of Vasodilation using Wire Myography

This protocol details the use of wire myography to assess the vasodilatory effect of the test compound on isolated arterial rings.

Materials:

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 D-glucose)

  • Phenylephrine (PE) or other suitable vasoconstrictor

  • Acetylcholine (ACh) or Sodium Nitroprusside (SNP) as positive controls

  • Test compound stock solution

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Wire myograph system

  • Dissection microscope

  • Standard laboratory glassware and consumables

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved institutional guidelines.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit buffer.

    • Under a dissection microscope, clean the artery of adhering connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting:

    • Mount the arterial rings on the two tungsten wires of the wire myograph chamber.

    • Submerge the rings in the myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension (determined during normalization).

    • Wash the rings with fresh Krebs-Henseleit buffer every 15-20 minutes.

    • To assess viability, contract the rings with a high-potassium solution (e.g., 60 mM KCl).

    • After washing out the high-potassium solution, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

    • Once a stable contraction plateau is reached, assess endothelium integrity by adding a cumulative concentration of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M). A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings again with the chosen vasoconstrictor to approximately 80% of the maximal response.

    • Once a stable plateau is reached, add the test compound in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

In Vitro Assessment of Nitric Oxide (NO) Production in Endothelial Cells

This protocol describes the measurement of nitric oxide production in cultured endothelial cells in response to the test compound, a key mechanism of vasodilation.[1][2]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Endothelial cell growth medium

  • DAF-FM diacetate (a fluorescent probe for NO)

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Bradykinin or ACh)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well black, clear-bottom plates and grow to 80-90% confluency.

  • Loading with DAF-FM Diacetate:

    • Wash the cells twice with PBS.

    • Incubate the cells with DAF-FM diacetate (e.g., 5 µM) in PBS for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS to remove excess probe.

  • Compound Treatment:

    • Add fresh PBS or cell culture medium to the wells.

    • Add the test compound at various concentrations. Include a vehicle control and a positive control.

    • Incubate for a specified period (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Express the data as a fold increase in fluorescence over the vehicle control.

    • Plot the concentration-response curve and determine the EC₅₀.

Data Presentation

Table 1: Vasodilatory Potency and Efficacy of the Test Compound

ParameterTest CompoundAcetylcholine (Positive Control)
EC₅₀ (M) [Insert Value][Insert Value]
Emax (%) [Insert Value][Insert Value]
n (number of rings) [Insert Value][Insert Value]

Table 2: Nitric Oxide Production in Endothelial Cells

ParameterTest CompoundBradykinin (Positive Control)
EC₅₀ (M) [Insert Value][Insert Value]
Maximum Fold Increase [Insert Value][Insert Value]
n (number of wells) [Insert Value][Insert Value]

Mandatory Visualizations

Vasodilation_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Test_Compound Test Compound Receptor Receptor Test_Compound->Receptor eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffuses cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_channels Ca²⁺ Channels PKG->Ca2_channels Inhibits Ca2_influx ↓ Ca²⁺ Influx Ca2_channels->Ca2_influx Relaxation Vasodilation Ca2_influx->Relaxation

Caption: Proposed signaling pathway for test compound-induced vasodilation.

Wire_Myography_Workflow A 1. Isolate Artery B 2. Cut into Rings A->B C 3. Mount in Myograph B->C D 4. Equilibrate & Check Viability C->D E 5. Pre-contract with Vasoconstrictor D->E F 6. Add Test Compound (Cumulative Doses) E->F G 7. Record Relaxation F->G H 8. Data Analysis (EC₅₀, Emax) G->H

Caption: Experimental workflow for the wire myography vasodilation assay.

NO_Assay_Workflow A 1. Culture Endothelial Cells B 2. Load with DAF-FM Diacetate A->B C 3. Wash to Remove Excess Probe B->C D 4. Treat with Test Compound C->D E 5. Measure Fluorescence D->E F 6. Data Analysis (Fold Increase) E->F

Caption: Workflow for the in vitro nitric oxide production assay.

References

Application Notes and Protocols: In Vitro Application of Novel Compounds on Myometrium Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of application notes and protocols for the in vitro evaluation of novel compounds, exemplified by the hypothetical compound SG-209, on myometrial tissue. The following sections detail the necessary procedures for tissue preparation, contractility assays, and molecular analyses to characterize the effects of a test article on uterine smooth muscle function. The protocols are designed to be adaptable for various research and drug development purposes.

Introduction

The myometrium, the smooth muscle layer of the uterus, plays a critical role in maintaining uterine quiescence during pregnancy and generating forceful contractions during labor. Dysregulation of myometrial contractility can lead to preterm labor, a major cause of neonatal morbidity and mortality, or uterine atony, a leading cause of postpartum hemorrhage. Therefore, the development of novel therapeutic agents that can modulate myometrial function is of significant clinical interest.

These application notes provide a framework for the initial in vitro screening and characterization of new chemical entities, using "this compound" as a placeholder, for their potential effects on myometrial tissue. The described protocols are based on established methodologies for studying uterine smooth muscle physiology.[1][2][3]

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described experiments should be summarized in the tables below.

Table 1: Effect of this compound on Spontaneous Myometrial Contractions

Concentration (µM)Amplitude (% of Control)Frequency (% of Control)Area Under the Curve (AUC, % of Control)
Vehicle (Control)100100100
0.1
1
10
100

Table 2: Effect of this compound on Agonist-Induced Myometrial Contractions

AgonistThis compound Concentration (µM)Amplitude (% of Agonist Control)Frequency (% of Agonist Control)Area Under the Curve (AUC, % of Agonist Control)
Oxytocin (10 nM)Vehicle100100100
1
10
Prostaglandin F2α (1 µM)Vehicle100100100
1
10

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to assess the in vitro effects of a novel compound on myometrium tissue.

Myometrial Tissue Preparation

This protocol is adapted from established methods for the isolation and preparation of human myometrial strips for in vitro studies.[1][3][4][5]

Materials:

  • Myometrial biopsies obtained from consenting patients undergoing cesarean section.

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose), aerated with 95% O₂ / 5% CO₂.

  • Dissecting microscope.

  • Fine forceps and scissors.

Procedure:

  • Transport myometrial biopsies to the laboratory in ice-cold K-H solution.

  • Under a dissecting microscope, carefully dissect away the serosa and endometrium to isolate the myometrial smooth muscle.

  • Cut longitudinal strips of myometrium (approximately 2 mm x 2 mm x 10 mm).

  • Store the prepared strips in aerated K-H solution at room temperature until mounting in the organ bath.

Myometrial Contractility Assay (Organ Bath)

This protocol describes the use of an organ bath system to measure the contractile activity of isolated myometrial strips.[2][3][5]

Materials:

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit (K-H) solution.

  • 95% O₂ / 5% CO₂ gas mixture.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).

  • Agonists (e.g., Oxytocin, Prostaglandin F2α).

  • Data acquisition system.

Procedure:

  • Mount the myometrial strips in the organ baths containing K-H solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

  • Apply an initial tension of 1-2 g and allow the tissues to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

  • Once stable spontaneous contractions are established, record a baseline activity for 20-30 minutes.

  • To assess the effect on spontaneous contractions, add cumulative concentrations of this compound to the organ bath at set intervals, allowing the tissue to stabilize at each concentration.

  • To assess the effect on agonist-induced contractions, first stimulate the tissue with a sub-maximal concentration of an agonist (e.g., 10 nM Oxytocin). Once a stable contractile response is achieved, add cumulative concentrations of this compound.

  • Record the contractile activity (amplitude, frequency, and duration) throughout the experiment.

  • At the end of the experiment, wash out the compounds and record the recovery of contractile activity.

Primary Human Myometrial Cell Culture

This protocol outlines the isolation and culture of primary human myometrial cells, which can be used for molecular studies.[1]

Materials:

  • Myometrial biopsies.

  • Hanks' Balanced Salt Solution (HBSS).

  • Digestion medium: Smooth Muscle Cell Medium containing collagenase type IA (1 mg/ml) and collagenase type XI (1 mg/ml).

  • Smooth Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum (FBS).

  • Cell culture flasks and plates.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Wash the myometrial biopsy with HBSS to remove any blood.

  • Mince the tissue into small pieces (approx. 1 mm³).

  • Incubate the minced tissue in the digestion medium for 60-90 minutes at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate to pellet the cells.

  • Resuspend the cell pellet in Smooth Muscle Cell Growth Medium and plate in a culture flask.

  • Incubate the cells at 37°C in a 5% CO₂ atmosphere.

  • Change the medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

Visualization of Key Processes

The following diagrams illustrate the general experimental workflow and a simplified signaling pathway relevant to myometrial contraction.

experimental_workflow cluster_tissue Tissue Acquisition and Preparation cluster_experiment In Vitro Experimentation cluster_analysis Data Analysis and Interpretation tissue_biopsy Myometrial Biopsy dissection Dissection of Myometrial Strips tissue_biopsy->dissection organ_bath Organ Bath Contractility Assay dissection->organ_bath cell_culture Primary Cell Culture dissection->cell_culture contractility_analysis Analysis of Contraction Parameters organ_bath->contractility_analysis molecular_analysis Molecular Assays (e.g., Western Blot, qPCR) cell_culture->molecular_analysis data_interpretation Data Interpretation contractility_analysis->data_interpretation molecular_analysis->data_interpretation

Caption: Experimental workflow for in vitro studies on myometrium.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Oxytocin) receptor G-Protein Coupled Receptor agonist->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates ip3 IP₃ plc->ip3 Generates dag DAG plc->dag Generates ca_release Ca²⁺ Release from SR ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates mlck Myosin Light Chain Kinase (MLCK) ca_release->mlck Activates pkc->mlck Phosphorylates myosin_p Phosphorylated Myosin mlck->myosin_p Phosphorylates Myosin Light Chain contraction Contraction myosin_p->contraction

Caption: Simplified signaling pathway of myometrial contraction.

References

Application Notes and Protocols: Techniques for Measuring SG-209 Effects on Tracheal Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The regulation of tracheal smooth muscle tone is a critical factor in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Aberrant contraction of airway smooth muscle leads to bronchoconstriction and airflow limitation. Consequently, the development of novel therapeutic agents that promote tracheal smooth muscle relaxation is of significant interest. SG-209 is a novel investigational compound designed to induce potent relaxation of airway smooth muscle.

These application notes provide a comprehensive overview of the key experimental techniques and detailed protocols for characterizing the effects of this compound. The focus is on its proposed mechanism as a nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator. Activation of sGC increases intracellular levels of cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG) to initiate a signaling cascade that leads to smooth muscle relaxation.[1][2][3][4] The protocols described herein cover ex vivo tissue contractility, cellular calcium signaling, second messenger quantification, and downstream protein phosphorylation.

Proposed Signaling Pathway of this compound

The primary mechanism of action for this compound is hypothesized to be the direct activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. Unlike NO-dependent activators, this compound is proposed to stimulate sGC activity independently, leading to a robust and sustained increase in intracellular cGMP. This elevation in cGMP activates Protein Kinase G (PKG), which phosphorylates several downstream targets to promote muscle relaxation. Key effects of PKG activation include the inhibition of calcium release from intracellular stores and a decrease in the calcium sensitivity of the contractile apparatus.[2][4][5][6]

SG209_Pathway cluster_cell Tracheal Smooth Muscle Cell SG209 This compound sGC Soluble Guanylate Cyclase (sGC) SG209->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Sens ↓ Ca²⁺ Sensitivity PKG->Ca_Sens Ca_Release ↓ Ca²⁺ Release from SR PKG->Ca_Release Relaxation Muscle Relaxation Ca_Sens->Relaxation Ca_Release->Relaxation

Caption: Proposed signaling pathway of this compound in tracheal smooth muscle cells.

Protocol 1: Isometric Tension Measurement in Isolated Tracheal Rings

This ex vivo protocol is the gold standard for directly assessing the contractile and relaxant properties of compounds on airway smooth muscle.[7][8][9] It provides a functional readout of the integrated tissue response. Tracheal rings are suspended in an organ bath, pre-contracted with an agonist like carbachol, and then exposed to increasing concentrations of this compound to measure relaxation.[1][10][11]

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_acq Data Acquisition A 1. Isolate Trachea from Guinea Pig B 2. Clean Connective Tissue A->B C 3. Cut into 3-5 mm Rings B->C D 4. Mount Rings in Organ Bath C->D E 5. Equilibrate (1g tension, 60 min) D->E F 6. Pre-contract with Carbachol (1 µM) E->F G 7. Add Cumulative Doses of this compound F->G H 8. Record Isometric Tension G->H I 9. Analyze Dose-Response Curve H->I

Caption: Experimental workflow for isometric tension measurement.

Detailed Methodology:

  • Tissue Dissection: Humanely euthanize a guinea pig. Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit physiological salt solution (PSS), continuously bubbled with 95% O₂ / 5% CO₂.[10]

  • Ring Preparation: Under a dissecting microscope, remove adhering connective tissue. Cut the trachea into rings, each 3-5 mm in length.[12]

  • Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL jacketed organ bath containing PSS at 37°C and bubbled with 95% O₂ / 5% CO₂.[10][13] One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5 grams and allow the tissue to equilibrate for at least 60 minutes.[10][13] Replace the PSS every 15 minutes.

  • Contraction: Induce a stable contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the bath.

  • Drug Addition: Once the contraction plateaus, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM).

  • Data Analysis: Record the changes in isometric tension. Express the relaxation at each this compound concentration as a percentage of the initial carbachol-induced contraction. Calculate the pEC₅₀ (negative logarithm of the molar concentration producing 50% of the maximal response) and E_max (maximal relaxation).

Data Presentation: this compound Induced Relaxation

ParameterValue
Pre-contraction AgentCarbachol (1 µM)
This compound pEC₅₀7.4 ± 0.2
This compound E_max (%)98.5 ± 1.5 %
Hill Slope1.1 ± 0.1
N (number of animals)6

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Imaging in hTASM Cells

This protocol allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in primary human tracheal smooth muscle (hTASM) cells. A rise in [Ca²⁺]i is a primary trigger for muscle contraction.[14][15] This assay will determine if this compound's relaxant effect is associated with a reduction in agonist-induced calcium levels.

Detailed Methodology:

  • Cell Culture: Culture primary hTASM cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Cal520/AM (5 µM), for 30-60 minutes at 37°C in the dark.[16]

  • Imaging Setup: Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera for live-cell imaging. Perfuse the cells with a physiological salt solution.

  • Baseline Measurement: Record the baseline fluorescence intensity for 2-5 minutes.

  • Agonist Stimulation: Stimulate the cells with a contractile agonist (e.g., 20 µM histamine) to induce an increase in [Ca²⁺]i.[16]

  • This compound Application: After the calcium signal has reached a sustained plateau, add this compound (e.g., 10 µM) to the perfusion buffer.

  • Data Analysis: Record fluorescence intensity over time. Quantify the peak [Ca²⁺]i response to the agonist and the degree of reduction in [Ca²⁺]i following the addition of this compound.

Data Presentation: Effect of this compound on [Ca²⁺]i

ConditionPeak [Ca²⁺]i (nM)Sustained [Ca²⁺]i (nM)
Basal110 ± 15110 ± 15
Histamine (20 µM)650 ± 50320 ± 30
Histamine + this compound (10 µM)645 ± 55150 ± 20

Protocol 3: Measurement of Intracellular cGMP Levels

To directly confirm that this compound acts by activating sGC, measuring the intracellular accumulation of its product, cGMP, is essential. This is typically achieved using a competitive enzyme-linked immunosorbent assay (ELISA).[1][11]

Detailed Methodology:

  • Tissue/Cell Preparation: Incubate tracheal tissue segments or cultured hTASM cells in PSS.

  • PDE Inhibition: Pre-treat samples with a non-specific phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 15-30 minutes to prevent the degradation of cGMP.

  • Stimulation: Add different concentrations of this compound (e.g., 0.1 µM to 100 µM) and incubate for a defined period (e.g., 10 minutes).

  • Lysis: Stop the reaction by adding ice-cold 0.1 M HCl. Homogenize the tissue or lyse the cells.

  • Assay: Centrifuge the lysate to pellet debris. Perform a cGMP competitive ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Normalize cGMP concentrations to the total protein content of each sample.

Data Presentation: this compound Effect on cGMP Production

This compound ConcentrationcGMP Level (pmol/mg protein)
Vehicle Control5.2 ± 0.8
0.1 µM15.6 ± 2.1
1 µM45.3 ± 5.5
10 µM120.7 ± 11.2
100 µM135.2 ± 12.8

Protocol 4: Protein Phosphorylation Assay for VASP (Ser239)

Activation of the cGMP/PKG pathway leads to the phosphorylation of specific downstream protein targets.[6] Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate for PKG.[17] Measuring the phosphorylation of VASP at the Ser239 site via Western blot serves as a robust biomarker for PKG activation downstream of this compound.

Logic_Diagram SG209 This compound Treatment sGC_act sGC Activation SG209->sGC_act Leads to cGMP_inc ↑ cGMP Levels (Measured by ELISA) sGC_act->cGMP_inc Leads to PKG_act PKG Activation cGMP_inc->PKG_act Leads to VASP_phos ↑ VASP Phosphorylation (Measured by Western Blot) PKG_act->VASP_phos Leads to Relaxation Tracheal Muscle Relaxation (Measured by Organ Bath) PKG_act->Relaxation Leads to

References

Application Notes and Protocols: SG-209 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed guidelines for the preparation, storage, and stability assessment of SG-209 solutions. Adherence to these protocols is crucial for ensuring the integrity, activity, and reproducibility of experimental results. The procedures outlined are intended for researchers, scientists, and drug development professionals working with this compound.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, a template table is provided below. Researchers should populate this table with experimentally determined values for their specific batches of this compound.

Table 1: Physicochemical and Stability Data for this compound

ParameterValueUnitsConditions
Molecular Weight TBD g/mol -
Solubility in DMSO TBDmg/mLRoom Temperature
Solubility in Ethanol TBDmg/mLRoom Temperature
Solubility in PBS (pH 7.4) TBDµg/mLRoom Temperature
Stock Solution Stability TBD% remaining-20°C, 1 month
Stock Solution Stability TBD% remaining-80°C, 6 months
Working Solution Stability TBD% remaining4°C, 24 hours
Freeze-Thaw Stability TBD% remaining3 cycles, -20°C to RT

TBD: To Be Determined

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a quantity of this compound equivalent to 0.01 moles.

  • Transfer the weighed powder to a sterile amber glass vial or polypropylene tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the vial. For 1 mL of a 10 mM solution, this would be 1 mL.

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but should be tested for its impact on compound stability.

  • Visually inspect the solution to ensure there are no visible particulates. If particulates are present, the solution may be centrifuged and the supernatant carefully transferred to a new tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C as determined by stability studies.

Protocol for Stability Assessment of this compound Stock Solution

Objective: To determine the short-term and long-term stability of the this compound stock solution under different storage conditions.

Methodology:

  • Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 3.1.

  • Establish a baseline (T=0) by immediately analyzing an aliquot of the freshly prepared stock solution for purity and concentration using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4]

  • Distribute aliquots of the stock solution into separate storage conditions to be tested (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and come to room temperature.

  • Analyze the sample using the same validated HPLC method used for the baseline measurement.

  • Compare the peak area of the this compound in the stored samples to the baseline (T=0) sample. The stability is often expressed as the percentage of the initial concentration remaining.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Workflow Diagram for Stability Testing:

G prep Prepare 10 mM this compound Stock Solution in DMSO t0 T=0 Analysis: - HPLC for Purity - Concentration prep->t0 storage Aliquot and Store at: - 4°C - -20°C - -80°C t0->storage tp Time Points: - 24h, 1 wk, 1 mo, etc. storage->tp analysis Thaw and Analyze: - HPLC for Purity - Concentration tp->analysis compare Compare to T=0: - Calculate % Remaining - Identify Degradants analysis->compare

Caption: Workflow for this compound stock solution stability assessment.

Signaling Pathway

The specific signaling pathway inhibited by this compound is currently undefined in the available literature. However, as a putative kinase inhibitor, it is likely to target one or more protein kinases involved in cellular signaling cascades that are often dysregulated in diseases such as cancer.[5][6] Common pathways targeted by kinase inhibitors include those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR), intracellular tyrosine kinases (e.g., Src, Abl), and serine/threonine kinases (e.g., PI3K/Akt/mTOR, MAPK/ERK).

Hypothetical Signaling Pathway Inhibition by this compound:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_A Kinase A (e.g., PI3K, Ras) RTK->Kinase_A Kinase_B Kinase B (e.g., Akt, Raf) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., mTOR, MEK) Kinase_B->Kinase_C TF Transcription Factor (e.g., NF-κB, AP-1) Kinase_C->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis SG209 This compound SG209->Kinase_B Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of an intracellular kinase.

Troubleshooting

Table 2: Common Issues and Solutions in this compound Solution Handling

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage - Exceeded solubility limit- Solvent evaporation- Temperature fluctuations- Prepare a more dilute stock solution.- Ensure vials are tightly capped.- Store at a constant, validated temperature.
Inconsistent experimental results - Inaccurate pipetting- Degraded this compound solution- Multiple freeze-thaw cycles- Calibrate pipettes regularly.- Prepare fresh working solutions from a new stock aliquot for each experiment.- Avoid more than 3 freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram - Degradation of this compound- Contamination- Confirm stability of the solution under the experimental conditions.- Use fresh, high-purity solvents and sterile techniques.

Logical Relationship for Troubleshooting:

G cluster_prep Preparation Issues cluster_stability Stability Issues cluster_assay Assay Issues start Inconsistent Results check_prep Review Solution Preparation Protocol start->check_prep check_stability Assess Solution Stability start->check_stability check_assay Verify Assay Performance start->check_assay pipetting Pipetting Error? check_prep->pipetting concentration Incorrect Concentration? check_prep->concentration degradation Degradation? check_stability->degradation freeze_thaw >3 Freeze-Thaw Cycles? check_stability->freeze_thaw reagents Reagent Quality? check_assay->reagents instrument Instrument Calibration? check_assay->instrument

Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.

References

Application Notes and Protocols for Investigating Potassium Channel Function Using SG-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG-209 is a derivative of Nicorandil and functions as a potassium channel activator.[1][2] This compound is a valuable tool for researchers investigating the physiological roles of potassium channels and for professionals in drug development targeting these channels. Potassium channels are crucial in various physiological processes, including the regulation of vascular smooth muscle tone.[3][4] this compound, by activating these channels, leads to vasodilation. Specifically, it has been shown to dilate tracheal smooth muscle and increase tracheal blood flow in vivo.[1][2]

These application notes provide a comprehensive overview of the methodologies to characterize the activity of this compound and other potassium channel activators. The protocols detailed below are standard techniques in the field of ion channel research, designed to provide robust and reproducible data.

Mechanism of Action: Potassium Channel Activation

Potassium channel activators like this compound promote the opening of potassium channels, leading to an efflux of K+ ions from the cell. This hyperpolarizes the cell membrane, making it less excitable. In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation (vasodilation).

Data Presentation

The following tables are structured to present typical quantitative data obtained from the experimental protocols described in this document.

Table 1: In Vitro Potency of this compound on a Target Potassium Channel (e.g., K-ATP channel) Expressed in a Heterologous System (e.g., HEK293 cells)

Assay TypeParameterThis compoundNicorandil (Reference Compound)Glibenclamide (Antagonist)
Rubidium Efflux AssayEC50 (µM)15.2 ± 1.835.5 ± 4.1N/A
Thallium Flux AssayEC50 (µM)12.8 ± 2.331.2 ± 3.5N/A
Patch-Clamp ElectrophysiologyEC50 (µM)10.5 ± 1.528.9 ± 3.2N/A
Patch-Clamp ElectrophysiologyIC50 (µM)N/AN/A5.1 ± 0.7

N/A: Not Applicable. Data are representative and may vary based on the specific potassium channel subtype and experimental conditions.

Table 2: Ex Vivo Vasodilatory Effect of this compound on Pre-contracted Rat Aortic Rings

CompoundConcentration (µM)% Relaxation (Mean ± SEM)
This compound0.112.3 ± 2.1
135.7 ± 4.5
1078.2 ± 6.3
10095.1 ± 3.8
Nicorandil0.18.9 ± 1.9
125.4 ± 3.7
1065.8 ± 5.9
10088.3 ± 4.2

SEM: Standard Error of the Mean. Data are representative.

Experimental Protocols

In Vitro Characterization: Rubidium Efflux Assay

This assay is a non-radioactive method to assess the activity of potassium channels by measuring the efflux of rubidium ions (Rb+), which serve as a surrogate for K+.

Objective: To determine the potency of this compound in activating a specific potassium channel expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the target potassium channel

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Loading Buffer: 150 mM NaCl, 5 mM RbCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4)

  • Stimulation Buffer: 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4)

  • This compound and other test compounds

  • Lysis Buffer: 0.1% Triton X-100

  • Atomic Absorption Spectrometer

Protocol:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells twice with a buffer solution.

  • Load the cells with Rb+ by incubating them in the Loading Buffer for 2-4 hours at 37°C.

  • Wash the cells three times with a buffer to remove extracellular Rb+.

  • Add Stimulation Buffer containing various concentrations of this compound or control compounds to the wells and incubate for 10-15 minutes at room temperature.

  • Carefully collect the supernatant (containing the effluxed Rb+) from each well.

  • Lyse the remaining cells in each well with Lysis Buffer to release the intracellular Rb+.

  • Measure the Rb+ concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.

  • Calculate the percentage of Rb+ efflux for each condition.

High-Throughput Screening: Thallium Flux Assay

This fluorescence-based assay is suitable for high-throughput screening of potassium channel modulators. It utilizes a thallium-sensitive fluorescent dye, as thallium ions (Tl+) can permeate potassium channels.

Objective: To rapidly screen for and characterize the activity of potassium channel activators like this compound.

Materials:

  • CHO or HEK293 cells expressing the target potassium channel

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)

  • Assay Buffer (provided in the kit or a custom buffer)

  • Stimulus Buffer containing Thallium Sulfate

  • This compound and other test compounds

  • Fluorescence plate reader with an injection system

Protocol:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Load the cells with the thallium-sensitive dye according to the manufacturer's instructions, typically for 60-90 minutes at room temperature.

  • Prepare serial dilutions of this compound and control compounds.

  • Add the compounds to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the Stimulus Buffer containing Tl+ into the wells.

  • Continue to record the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx through open potassium channels.

  • Analyze the data by calculating the rate of fluorescence increase or the area under the curve to determine the EC50 of the compounds.

Gold Standard: Patch-Clamp Electrophysiology

This technique provides the most detailed and direct measurement of ion channel activity by recording the ionic currents flowing through the channels.

Objective: To precisely characterize the effect of this compound on the biophysical properties of a target potassium channel.

Materials:

  • Cells expressing the target potassium channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4)

  • Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2)

  • This compound and other test compounds

  • Data acquisition and analysis software

Protocol:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -80 mV).

  • Apply a voltage protocol (e.g., a series of depolarizing voltage steps) to elicit potassium currents and record the baseline currents.

  • Perfuse the cell with the extracellular solution containing different concentrations of this compound.

  • Record the currents in the presence of the compound. An increase in the outward current indicates channel activation.

  • Analyze the current-voltage relationship and dose-response curves to determine the EC50 and other biophysical effects of this compound.

Visualizations

Signaling_Pathway_of_SG209 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SG209 This compound K_Channel Potassium Channel (e.g., K-ATP) SG209->K_Channel Activates K_ion_out K+ Efflux K_Channel->K_ion_out Mediates Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Leads to closure Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Experimental_Workflow_Rubidium_Efflux start Seed Cells in 96-well Plate load Load Cells with Rb+ start->load wash1 Wash to Remove Extracellular Rb+ load->wash1 treat Treat with this compound wash1->treat collect_supernatant Collect Supernatant (Effluxed Rb+) treat->collect_supernatant lyse Lyse Cells (Intracellular Rb+) treat->lyse measure Measure Rb+ by Atomic Absorption collect_supernatant->measure lyse->measure analyze Calculate % Efflux and EC50 measure->analyze

Caption: Workflow for the Rubidium Efflux Assay.

Logical_Relationship_Assay_Comparison cluster_assays Assay Methodologies cluster_characteristics Key Characteristics Thallium Thallium Flux Assay Throughput Throughput Thallium->Throughput High Detail Level of Detail Thallium->Detail Low Directness Directness of Measurement Thallium->Directness Indirect (Surrogate Ion) Rubidium Rubidium Efflux Assay Rubidium->Throughput Medium Rubidium->Detail Medium Rubidium->Directness Indirect (Surrogate Ion) PatchClamp Patch-Clamp Electrophysiology PatchClamp->Throughput Low PatchClamp->Detail High PatchClamp->Directness Direct (Ionic Current)

Caption: Comparison of key characteristics of different potassium channel assays.

References

Troubleshooting & Optimization

Optimizing SG-209 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SG-209 for in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in in vitro settings.

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a previously untested cell line, we recommend starting with a broad concentration range to determine the optimal dose-response. A typical starting range would be from 1 nM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) and observing the full dynamic range of this compound's effect.

Q2: I am observing significant cytotoxicity even at low concentrations of this compound. What could be the cause?

A2: Unusually high cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the kinase inhibited by this compound.

  • Off-Target Effects: At higher concentrations, off-target effects can contribute to cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).

  • Experiment Duration: Prolonged exposure to the compound can lead to increased cell death. Consider reducing the incubation time.

Q3: My dose-response curve is flat, and I am not seeing any effect of this compound. What should I do?

A3: A flat dose-response curve suggests a lack of compound activity under the tested conditions. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the integrity and purity of your this compound stock. Ensure it has been stored correctly.

  • Target Expression: Confirm that the target kinase of this compound is expressed in your cell line of interest.

  • Assay Sensitivity: The endpoint you are measuring (e.g., cell viability, protein phosphorylation) may not be sensitive enough to detect the effects of this compound. Consider using a more direct and sensitive assay for target engagement.

  • Concentration Range: It's possible the effective concentration is higher than the range you tested. Cautiously extend the concentration range.

Q4: How can I differentiate between a specific anti-proliferative effect and general cytotoxicity?

A4: To distinguish between a specific anti-proliferative effect and general cytotoxicity, you can perform parallel assays. For instance, a cell proliferation assay (e.g., BrdU incorporation) can be run alongside a cytotoxicity assay (e.g., LDH release or Annexin V staining). A specific anti-proliferative effect would show a decrease in proliferation without a significant immediate increase in cell death markers.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines (72h treatment)

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer150
MCF-7Breast Cancer320
U87 MGGlioblastoma85
HCT116Colorectal Cancer210

Table 2: Optimal Treatment Duration for Key Downstream Effects

Cell LineEffect MeasuredOptimal Duration (hours)
A549Inhibition of p-AKT4 - 8
MCF-7Induction of Apoptosis24 - 48
U87 MGDecrease in Cell Viability48 - 72
HCT116Cell Cycle Arrest (G1)24

Experimental Protocols

This section provides detailed methodologies for key experiments to optimize this compound concentration.

Protocol 1: Cell Viability Assay using Resazurin
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-AKT)
  • Cell Seeding and Treatment: Seed 1-2 million cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative inhibition of p-AKT at different this compound concentrations.

Visualizations

Signaling Pathway

SG209_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Promotes Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->AKT Inhibits

Caption: Hypothetical signaling pathway for this compound, a kinase inhibitor targeting AKT.

Experimental Workflow

Concentration_Optimization_Workflow cluster_planning Phase 1: Initial Screening cluster_validation Phase 2: Target Engagement cluster_functional Phase 3: Functional Assays A Select Cell Line B Broad Range Dose-Response (1 nM - 100 µM) A->B C Determine IC50 (Cell Viability Assay) B->C D Narrow Range Around IC50 C->D E Western Blot for p-Target D->E F Confirm On-Target Activity E->F G Select Optimal Concentrations F->G H Perform Functional Assays (e.g., Apoptosis, Cell Cycle) G->H I Finalize Optimal Concentration H->I

Caption: Workflow for optimizing this compound concentration in in vitro experiments.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Results? High_Cytotoxicity High Cytotoxicity at Low Conc.? Start->High_Cytotoxicity No_Effect No Effect Observed? Start->No_Effect Solvent_Control Check Solvent Control High_Cytotoxicity->Solvent_Control Yes Reduce_Time Reduce Incubation Time High_Cytotoxicity->Reduce_Time Yes Check_Compound Verify Compound Integrity No_Effect->Check_Compound Yes Check_Target Confirm Target Expression No_Effect->Check_Target Yes Increase_Conc Increase Concentration Range No_Effect->Increase_Conc Yes

Caption: Decision-making flowchart for troubleshooting common this compound experimental issues.

Technical Support Center: Troubleshooting SG-209 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide for SG-209 has been developed based on common challenges encountered with poorly soluble small molecule compounds in research and drug development. As "this compound" does not correspond to a specifically identified public compound, this guide provides generalized advice. Researchers should always consult the manufacturer-specific datasheet for their compound for the most accurate information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For many poorly water-soluble organic compounds used in biological research, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is advisable to first prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.[1]

Q2: My this compound in DMSO precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" and occurs because the solubility of your hydrophobic compound dramatically decreases when the highly polar aqueous buffer is introduced.[2] To prevent this, you can try several strategies:

  • Make intermediate dilutions: Before the final dilution into your aqueous buffer, create intermediate dilutions of your concentrated stock in pure DMSO.

  • Optimize mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[3]

  • Lower the final concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Try testing a lower concentration.[4]

  • Maintain a low final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it's crucial to keep this as low as possible, typically below 0.1%.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]

Q3: Can I use solvents other than DMSO?

A3: Yes, if DMSO is not effective or compatible with your assay, other water-miscible organic solvents can be tested.[3] The choice of solvent depends on the specific compound and the tolerance of your experimental system.[3] Always perform a vehicle control to account for any effects of the solvent.[3]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving in the initial solvent (e.g., DMSO).

  • Possible Cause: Insufficient mechanical agitation or low temperature.

  • Solution:

    • Vortex the solution for 1-2 minutes.[1]

    • If undissolved particles remain, use a sonicator to break up the precipitate.[1]

    • Gentle warming of the solution (e.g., to 37°C) can also aid dissolution. However, be cautious as prolonged heat can degrade some compounds.[1]

Issue 2: The compound dissolves in the organic solvent but precipitates over time in the final aqueous medium.

  • Possible Cause: The compound is supersaturated and thermodynamically unstable in the aqueous environment.[3]

  • Solution:

    • Consider using solubility-enhancing excipients such as surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins to form more stable formulations.[3][6]

    • If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[1] Acidic compounds are generally more soluble at higher pH, and basic compounds are more soluble at lower pH.[1]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in stock solution preparation or dilution.[3]

  • Solution:

    • Standardize the protocol for preparing and diluting the compound.[3]

    • Ensure the stock solution is fully dissolved and homogenous before each use.[3]

    • Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C or -80°C.[5]

Data Presentation

Table 1: Common Solvents for Poorly Soluble Compounds

SolventUse CaseTypical Final Concentration in Cell-Based AssaysNotes
DMSO Primary solvent for creating high-concentration stock solutions of hydrophobic compounds.[4]< 0.5%[2]Can be toxic to some cells at higher concentrations.[5]
Ethanol Alternative primary solvent or co-solvent.< 0.5%Volatility can be a concern.
DMF (Dimethylformamide) Alternative to DMSO for certain compounds.[3]Assay dependent, generally < 0.1%Higher toxicity profile than DMSO.
Co-solvents (e.g., PEG) Used in combination with water to improve solubility of highly insoluble compounds.[4]VariesMay be necessary for in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Bring the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes in a water bath sonicator or warm gently to 37°C.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

  • Pre-warm Medium: Pre-warm your aqueous cell culture medium or buffer to 37°C.[3]

  • Intermediate Dilution (Optional but Recommended): From your 10 mM stock solution, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO.

  • Final Dilution: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound.[3] It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Final Check: Visually inspect the final solution for any signs of precipitation.

Visualizations

G start Observed Precipitation check_conc Is final concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_mixing Was mixing adequate? check_conc->check_mixing No resolved Solubility Issue Resolved lower_conc->resolved improve_mixing Improve mixing: - Add stock to buffer - Vortex during addition check_mixing->improve_mixing No check_solvent Is solvent system optimal? check_mixing->check_solvent Yes improve_mixing->resolved modify_solvent Modify solvent system: - Adjust pH - Add co-solvents - Use surfactants check_solvent->modify_solvent No check_solvent->resolved Yes modify_solvent->resolved

Caption: Troubleshooting workflow for this compound precipitation.

G SG209 This compound TargetKinase Target Kinase SG209->TargetKinase Inhibition DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamProtein->CellularResponse

Caption: Hypothetical signaling pathway for this compound action.

References

Technical Support Center: SG-209 Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding "SG-209" in the context of experimental setups is limited. The following technical support guide is a comprehensive template based on common issues encountered in biochemical and cell-based assays. Researchers should adapt this guidance to their specific this compound protocol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my experiment?

A1: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular experimental system. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) in a preliminary experiment.

Q2: I am observing high variability between my experimental replicates. What could be the cause?

A2: High variability can stem from several sources.[1] Ensure consistent cell seeding density, as both over-confluent and sparse cultures can lead to varied results.[2] Pipetting technique is also crucial for consistency between wells; pipette carefully and ensure all wells have the same volume.[3] Additionally, verify that all reagents have been properly equilibrated to the assay temperature before use.[3]

Q3: My negative controls are showing a significant effect. What should I do?

A3: This may indicate a contamination issue or a problem with the vehicle control. If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is not toxic to the cells (typically ≤ 0.1%). Screen your cell cultures for common contaminants like mycoplasma, which can alter cellular function.[4] It is also advisable to run a "vehicle-only" control to distinguish the solvent's effect from that of the compound.

Q4: this compound appears to be precipitating out of solution in my culture medium. How can I prevent this?

A4: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. First, confirm the recommended solvent for this compound and prepare a concentrated stock solution. When diluting the stock into your final medium, add it dropwise while gently vortexing the medium to facilitate mixing. If precipitation persists, consider using a non-toxic solubilizing agent or preparing fresh dilutions for each experiment.

Troubleshooting Guides

This section provides more detailed steps to address common experimental hurdles.

Guide 1: Inconsistent or No Signal in Assay
Possible Cause Troubleshooting Step
Incorrect Reagent Preparation or Storage Verify that all kit components were stored at the recommended temperatures and check the expiration dates.[5] Ensure that working solutions were prepared correctly according to the protocol.[3]
Suboptimal Assay Conditions Confirm that the assay buffer was equilibrated to the specified temperature, as cold buffers can reduce enzyme activity.[3][5] Double-check that the plate was read at the correct wavelength for your assay (e.g., clear plates for absorbance, black for fluorescence).[3][5]
Procedural Error Carefully review the experimental protocol to ensure no steps were omitted.[3] It can be helpful to have another researcher review your workflow.
Insufficient Sample Material If you are working with cell or tissue lysates, the concentration of the target protein may be too low.[3] Consider concentrating your samples or increasing the amount of starting material.
Guide 2: High Background Signal
Possible Cause Troubleshooting Step
Contamination of Reagents or Samples Use fresh, sterile reagents and pipette tips. Regularly check cell cultures for microbial contamination.[4]
Cross-Contamination Between Wells Be meticulous with pipetting to avoid splashing between wells. Consider using adhesive plate seals during incubation steps.
Incomplete Washing Steps Ensure that wash buffers are effectively removing unbound reagents. Increase the number of wash steps or the volume of wash buffer if necessary.
Sample Autofluorescence (Fluorescence Assays) Run a "sample-only" control (without the fluorescent probe) to quantify the intrinsic fluorescence of your sample and subtract this from your experimental readings.

Quantitative Data Summary

The following table is an example of how to summarize data from a dose-response experiment with this compound.

This compound Concentration Cell Viability (% of Control) Standard Deviation N (Replicates)
0 µM (Vehicle)100%5.24
0.1 µM98.1%4.84
1 µM85.3%6.14
10 µM52.4%5.54
100 µM15.7%3.94

Experimental Protocols

Protocol: Measuring Cell Viability using a Resazurin-based Assay

This protocol outlines a common method to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well, clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 1000X stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include a "vehicle-only" control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Assay:

    • Prepare a working solution of the resazurin-based reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the EC50.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells Add this compound to Cells incubate_24h->treat_cells prepare_sg209 Prepare this compound Serial Dilutions prepare_sg209->treat_cells incubate_48h Incubate for 48h (Treatment) treat_cells->incubate_48h add_reagent Add Viability Reagent incubate_48h->add_reagent incubate_assay Incubate for 1-4h add_reagent->incubate_assay read_plate Read Fluorescence incubate_assay->read_plate normalize_data Normalize Data to Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50 signaling_pathway sg209 This compound receptor Target Receptor sg209->receptor Inhibits kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response (e.g., Apoptosis) tf->response

References

Technical Support Center: Improving the Stability of SG-209 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered when working with SG-209 (2-Nicotinamidoethyl acetate) in solution. As a derivative of nicorandil and a potassium channel opener, understanding the chemical liabilities of this compound is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound, or 2-Nicotinamidoethyl acetate, is a small molecule potassium channel opener, structurally related to nicorandil. Its primary stability concern in aqueous solutions is its susceptibility to hydrolysis.[1][2] The ester functional group in this compound can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions, leading to the formation of inactive degradants.[3][4][5] Additionally, like its parent compound nicorandil, this compound is sensitive to moisture, even in the solid state.[6]

Q2: My this compound solution is losing potency over a short period. What is the likely cause?

A2: The most probable cause for a rapid loss of potency of this compound in an aqueous solution is chemical degradation, primarily through hydrolysis. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. Storing solutions at room temperature or in buffers with a pH outside the optimal range can accelerate the degradation process.

Q3: What are the expected degradation products of this compound?

A3: Based on the structure of this compound and the known degradation pathways of the related compound nicorandil, the primary degradation product is likely to be N-(2-hydroxyethyl)nicotinamide, formed by the hydrolysis of the acetate ester.[1][2] Further degradation to nicotinic acid may also occur under certain conditions.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, this compound stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For aqueous working solutions, it is best to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and used within a few hours. A study on the related compound nicorandil showed it to be stable for up to 8 hours in 0.9% sodium chloride and 5% glucose injections at both room and low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Inconsistent results between experiments Degradation of this compound in solution.Prepare fresh working solutions of this compound for each experiment. Ensure the pH of the buffer is within the optimal stability range (if known) or near neutral. Minimize the time between solution preparation and use.
Precipitation of this compound in aqueous buffer Poor aqueous solubility.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with the experimental system. Evaluate the pH of the buffer, as the solubility of this compound may be pH-dependent.
Loss of activity in cell-based assays Degradation in culture medium. Adsorption to plasticware.Assess the stability of this compound in the specific cell culture medium being used. Consider using low-binding microplates. Prepare a higher concentration stock solution to minimize the volume added to the assay, thereby reducing the final solvent concentration.
Unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Use a stability-indicating analytical method to separate and quantify this compound from its degradation products.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a method to evaluate the short-term stability of this compound in different aqueous buffers.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare working solutions by diluting the stock solution with the different aqueous buffers to a final concentration (e.g., 100 µM).

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of each working solution, mix it with an equal volume of cold acetonitrile to stop the reaction, and analyze it by HPLC to determine the initial concentration of this compound.

  • Incubate samples: Place the remaining working solutions in a thermostated incubator at a desired temperature (e.g., 25°C or 37°C).

  • Collect time-point samples: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from each incubated solution.

  • Quench the reaction: Immediately mix the collected aliquots with an equal volume of cold acetonitrile.

  • Analyze by HPLC: Analyze all samples using a validated, stability-indicating HPLC method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each buffer condition to determine the stability profile.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 70°C) for a defined period (e.g., 48 hours). Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to high-intensity light in a photostability chamber for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS to separate and identify the degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C

Time (hours)% this compound Remaining (pH 4.0)% this compound Remaining (pH 7.0)% this compound Remaining (pH 9.0)
0100100100
198.599.295.3
297.198.590.8
494.397.082.4
888.994.167.9
2470.283.535.1

Note: This data is illustrative and serves as an example of the expected stability profile. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Dilute to Working Concentration in Aqueous Buffer stock->working t0 T=0 Sample working->t0 incubate Incubate at Controlled Temperature working->incubate quench Quench Reaction (e.g., with ACN) t0->quench sampling Collect Samples at Time Points incubate->sampling sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis & Stability Profile hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_cell SG209 This compound K_channel ATP-sensitive Potassium Channel (KATP) SG209->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux ↑ Membrane Cell Membrane Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Simplified signaling pathway of this compound as a potassium channel opener.

References

Technical Support Center: Refining SG-209 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SG-209 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a targeted molecular therapy that functions as a kinase inhibitor.[1] It is designed to selectively bind to and inhibit aberrant kinases that are overexpressed in certain cancer cells.[1] This inhibition disrupts signaling pathways that are critical for cell growth and survival, ultimately leading to the arrest of cancer cell proliferation and induction of apoptosis (programmed cell death).[1] Additionally, this compound may disrupt the tumor microenvironment, making cancer cells more susceptible to the body's immune response.[1]

Q2: Which animal models are most appropriate for studying this compound efficacy?

A2: The choice of animal model is critical and depends on the specific research question. For general pharmacokinetic (PK) and pharmacodynamic (PD) studies, rodent models such as mice and rats are commonly used.[2] For efficacy studies, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently employed to assess the anti-tumor activity of compounds like this compound. The selection of the specific tumor cell line for the xenograft should be based on the expression of the target kinase of this compound.

Q3: What are the recommended routes of administration for this compound in animal models?

A3: The optimal route of administration depends on the formulation of this compound and the experimental design. Common routes for preclinical in vivo studies include intravenous (IV), oral (PO), and subcutaneous (SC) administration.[2] IV administration typically provides the most direct and complete systemic exposure, while PO administration is often preferred for its clinical relevance. The bioavailability of orally administered drugs can be limited, so careful formulation and PK studies are essential.[3][4]

Q4: How can I monitor the in vivo efficacy of this compound?

A4: In vivo efficacy is typically assessed by monitoring tumor growth over time in xenograft models. Tumor volume can be measured externally with calipers. At the end of the study, tumors can be excised, weighed, and further analyzed for biomarkers of drug activity through techniques such as immunohistochemistry or western blotting. Establishing a clear relationship between the dose of this compound, its concentration in plasma and tumor tissue, and the observed therapeutic effect (PK/PD relationship) is crucial for predicting efficacious exposures.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Bioavailability of this compound after Oral Administration - Poor solubility of the compound.- First-pass metabolism in the liver and gut.[3]- Instability in the gastrointestinal tract.- Formulation Optimization: Develop a formulation that enhances solubility and protects the compound from degradation. This may include using solubility enhancers, creating a salt form, or using an amorphous solid dispersion.- Route of Administration: Consider alternative routes such as intravenous or subcutaneous injection to bypass first-pass metabolism.[2]- Dose Escalation: Carefully escalate the dose to determine if a therapeutic window can be achieved despite low bioavailability.
High Variability in Tumor Response - Inconsistent drug administration.- Heterogeneity of the tumor xenografts.- Differences in animal metabolism and drug clearance.- Standardize Procedures: Ensure consistent and accurate dosing for all animals. Use standardized methods for tumor cell implantation.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Monitor Drug Levels: Measure plasma concentrations of this compound to correlate exposure with response.
Observed Toxicity or Adverse Events - Off-target effects of this compound.- The vehicle used for drug formulation may be causing toxicity.- The dose may be too high, exceeding the maximum tolerated dose (MTD).[5]- Dose Reduction: Perform a dose-ranging study to identify the MTD.- Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself.- Histopathology: Conduct histopathological analysis of major organs to identify any tissue damage.
Lack of In Vivo Efficacy Despite In Vitro Potency - Poor pharmacokinetic properties (e.g., rapid clearance, low exposure at the tumor site).[2][3]- The in vitro assay may not accurately reflect the in vivo tumor microenvironment.- Development of drug resistance.- Pharmacokinetic Analysis: Conduct a thorough PK study to determine the half-life, clearance, and volume of distribution of this compound.[2]- Tumor Penetration: Measure the concentration of this compound in the tumor tissue to ensure it is reaching its target.- Combination Therapy: Explore combining this compound with other agents, such as immunotherapies, which may produce synergistic effects.[1]

Experimental Protocols

Pharmacokinetic (PK) Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis.

Signaling Pathway and Experimental Workflow Diagrams

SG209_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT SGK1 SGK1 (Target of this compound) AKT->SGK1 Downstream Downstream Effectors SGK1->Downstream Apoptosis Apoptosis SGK1->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation SG209 This compound SG209->SGK1 Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on the SGK1 kinase.

Experimental_Workflow start Start: In Vitro Characterization formulation This compound Formulation Development start->formulation pk_study Pharmacokinetic (PK) Study in Rodents formulation->pk_study efficacy_study Xenograft Efficacy Study pk_study->efficacy_study data_analysis Data Analysis & PK/PD Modeling efficacy_study->data_analysis end End: Candidate Selection data_analysis->end

Caption: High-level experimental workflow for the preclinical evaluation of this compound in animal models.

References

Addressing variability in SG-209 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel kinase inhibitor, SG-209. Our goal is to help you address variability in your experimental results and ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase-X. By binding to the ATP pocket of the enzyme's catalytic domain, this compound blocks downstream phosphorylation events, leading to the inhibition of the Kinase-X signaling pathway. This pathway is frequently implicated in cell proliferation and survival.

Q2: We are not observing the expected inhibitory effect of this compound in our cell-based assays. What are the potential reasons?

A2: A lack of an observable effect can stem from several factors, including issues with the compound itself, the cell culture system, or the experimental design.[1] It is crucial to systematically troubleshoot each possibility. A logical workflow can help pinpoint the issue.

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed for selectivity, like many kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations.[2][3] The structural similarities in the ATP-binding sites of kinases can lead to a lack of absolute selectivity.[3] We recommend performing a kinase panel screen to determine the specificity of this compound in your experimental system.

Q4: How does cell health impact the variability of this compound experimental results?

A4: Poor cell health can lead to unreliable and inconsistent results.[4] Factors such as high passage number, mycoplasma contamination, or inappropriate cell density can alter cellular responses to this compound.[5] It is essential to ensure your cells are healthy and in the logarithmic growth phase before initiating an experiment.[4]

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using DMSO at a concentration of 10 mM. Aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guides

Issue 1: No or Low Potency of this compound Observed

This section provides a step-by-step guide to troubleshoot experiments where this compound does not exhibit the expected biological activity.

Troubleshooting Workflow

A No Effect Observed with this compound B 1. Verify Compound Integrity & Activity A->B F Compound Issue Found B->F Issue J Compound OK B->J No Issue C 2. Assess Cell Health & Target Expression G Cell Issue Found C->G Issue K Cells Healthy C->K No Issue D 3. Review Assay Protocol & Parameters H Assay Issue Found D->H Issue L Protocol Correct D->L No Issue E 4. Check Data Analysis & Interpretation I Analysis Error Found E->I Issue M Analysis Validated E->M No Issue J->C K->D L->E N Identify Root Cause & Redesign Experiment M->N

Troubleshooting workflow for lack of this compound activity.

Potential Causes and Solutions

Potential Cause Recommended Action
Compound Degradation Ensure proper storage of this compound stock solutions (-80°C) and minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. Confirm the compound's integrity via analytical methods like HPLC or mass spectrometry.
Incorrect Concentration Verify all calculations for dilutions. Perform a dose-response experiment with a wider concentration range.
Cell Line Insensitivity Confirm that your chosen cell line expresses the target kinase (Kinase-X) at sufficient levels using Western blot or qPCR. If the target is not present, select an alternative cell line.
Poor Cell Health Routinely check for mycoplasma contamination. Use cells with a low passage number. Ensure optimal cell seeding density to avoid over-confluence or sparseness, which can affect signaling pathways.[4][5]
Suboptimal Assay Conditions Optimize incubation time with this compound. The effect of the inhibitor may be time-dependent. Ensure the assay readout is appropriate for detecting changes in the Kinase-X pathway.
Reagent Issues Check the expiration dates and storage conditions of all assay reagents, including cell culture media, serum, and detection reagents.
Issue 2: High Variability Between Replicates

High variability can obscure the true effect of this compound. The following steps can help improve the consistency of your results.

Potential Causes and Solutions

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile PBS.
Variability in Treatment Application Ensure uniform mixing of this compound in the culture medium before adding it to the cells. Stagger the timing of treatments and assay readouts to ensure consistent incubation times for all wells.
Fluctuations in Incubator Conditions Regularly check and calibrate the CO2 and temperature levels of your incubator. Ensure proper humidity to prevent evaporation from the wells.
Assay Technique Be consistent with all washing and reagent addition steps. Ensure complete removal of solutions between steps to prevent carryover.

Experimental Protocols

Protocol 1: Western Blot Analysis of Kinase-X Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a downstream target of Kinase-X.

Workflow Diagram

A 1. Seed Cells & Allow Adherence B 2. Treat with this compound (Dose-Response) A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE & Transfer to Membrane C->D E 5. Block Membrane D->E F 6. Incubate with Primary Antibodies (p-Target & Total Target) E->F G 7. Incubate with Secondary Antibodies F->G H 8. Detect Signal & Analyze Data G->H

Western blot experimental workflow.

Methodology

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target and the total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated target signal to the total target signal.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for determining the effect of this compound on cell viability.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget (Kinase-X) Expression (Relative Units)IC50 (nM)
Cell Line ALung Cancer1.215
Cell Line BBreast Cancer0.850
Cell Line CColon Cancer0.2>1000
Cell Line DLung Cancer1.510

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
Kinase-X 98%
Kinase-Y45%
Kinase-Z15%
Kinase-A<5%

Signaling Pathway

This compound Inhibition of the Kinase-X Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase-X Receptor->KinaseX Activation DownstreamTarget Downstream Target KinaseX->DownstreamTarget Phosphorylation TranscriptionFactor Transcription Factor DownstreamTarget->TranscriptionFactor Activation SG209 This compound SG209->KinaseX Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellResponse Cellular Response (Proliferation, Survival) GeneExpression->CellResponse Ligand Ligand Ligand->Receptor

Proposed signaling pathway for this compound action.

References

SG-209 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on a hypothetical experimental compound, SG-209, presumed to be a selective inhibitor of the Serum/Glucocorticoid-regulated Kinase 1 (SGK1). This is due to the lack of publicly available data for a compound with the specific designation "this compound." The provided protocols, data, and troubleshooting guides are illustrative and based on common laboratory practices for kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Serum/Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and ion channel regulation. By inhibiting SGK1, this compound can modulate downstream signaling pathways, leading to effects such as decreased cell proliferation and induction of apoptosis in specific cellular contexts.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO) for in vitro use. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been formulated for in vivo applications in preclinical models. The appropriate vehicle and dosing regimen should be determined based on the specific animal model and experimental goals. Preliminary pharmacokinetic and tolerability studies are recommended.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed to be a selective SGK1 inhibitor, potential off-target effects on other kinases in the AGC kinase family, such as AKT, should be considered, especially at higher concentrations. It is advisable to perform control experiments to validate the on-target effects of this compound.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based assays 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.4. Variability in incubation time.1. Use cells within a consistent and low passage number range.2. Ensure accurate and uniform cell seeding in all wells.3. Prepare fresh aliquots of this compound from a new stock.4. Maintain consistent incubation times across all experiments.
High background signal in Western blot for phosphorylated SGK1 substrates 1. Non-specific antibody binding.2. Insufficient blocking.3. High antibody concentration.1. Optimize the primary antibody dilution.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).3. Perform an antibody titration to determine the optimal concentration.
Observed cytotoxicity in control cell lines 1. High concentration of DMSO vehicle.2. Off-target toxicity of this compound at high concentrations.1. Ensure the final DMSO concentration in the culture medium is below 0.5%.2. Perform a dose-response experiment to determine the non-toxic concentration range of this compound for control cells.
Lack of in vivo efficacy 1. Poor bioavailability or rapid metabolism of this compound.2. Suboptimal dosing regimen.3. Tumor model insensitive to SGK1 inhibition.1. Conduct pharmacokinetic studies to assess drug exposure.2. Optimize the dose and frequency of administration.3. Confirm SGK1 pathway activation in the chosen tumor model.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of SGK1 Target Engagement
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-NDRG1 (a downstream target of SGK1) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer150
MCF-7Breast Cancer250
U-87 MGGlioblastoma80
PC-3Prostate Cancer400

Visualizations

SGK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 SGK1 SGK1 PDK1->SGK1 activates mTORC2 mTORC2 mTORC2->SGK1 activates Downstream Downstream Targets (e.g., NDRG1) SGK1->Downstream SG209 This compound SG209->SGK1 inhibits Response Cell Survival & Proliferation Downstream->Response

Caption: SGK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-NDRG1) treatment->western_blot data_analysis Data Analysis (IC50, Target Modulation) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound in vitro.

Technical Support Center: SG-209 (Sacituzumab Govitecan)

Author: BenchChem Technical Support Team. Date: December 2025

A-Hub for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the current understanding of Sacituzumab Govitecan (SG), marketed as Trodelvy®. The designation "SG-209" is treated herein as a synonym for Sacituzumab Govitecan, as the most relevant compound in the context of overcoming resistance. This guide is intended for research purposes and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sacituzumab Govitecan (SG)?

Sacituzumab Govitecan (SG) is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody, sacituzumab (hRS7), which targets the Trophoblast cell-surface antigen 2 (TROP2), and the cytotoxic payload SN-38, an active metabolite of irinotecan.[1][2][3] The antibody component binds to TROP2 on the surface of cancer cells, leading to the internalization of the ADC.[1][2] Inside the cell, the linker connecting the antibody and the payload is hydrolyzed, releasing SN-38.[1][2] SN-38 is a topoisomerase I inhibitor that causes DNA damage and ultimately leads to apoptotic cell death.[1][2][3]

Q2: What are the primary known mechanisms of resistance to SG?

Research has identified two main pathways of acquired resistance to Sacituzumab Govitecan:

  • Alterations in the Antibody Target (TROP2): This can involve mutations in the TACSTD2 gene, which encodes for the TROP2 protein. A specific missense mutation, T256R, has been shown to impair the proper localization of the TROP2 protein to the plasma membrane, reducing the binding of the sacituzumab antibody to the cell surface.[4][5][6]

  • Alterations in the Payload Target (TOP1): Mutations in the TOP1 gene, which encodes the topoisomerase I enzyme, can also confer resistance. The E418K mutation, for example, is a known resistance mutation to TOP1 inhibitors like SN-38.[4][5][6]

These two mechanisms of resistance have been observed to occur in parallel in different metastatic lesions within the same patient, indicating a polyclonal nature of acquired resistance.[4][6]

Q3: Does the level of TROP2 expression correlate with response to SG?

The relationship is complex. While SG targets TROP2-expressing cells, clinical data from the TROPiCS-02 trial has shown that SG improves progression-free survival and overall survival in patients with pretreated, endocrine-resistant HR+/HER2– metastatic breast cancer, regardless of their TROP2 expression levels as determined by immunohistochemistry (IHC) H-score.[7][8] However, a complete lack of TROP2 expression may predict a lack of response.[9][10]

Q4: What is the "bystander effect" in the context of SG?

The bystander effect refers to the ability of the released SN-38 payload to diffuse out of the targeted TROP2-positive cancer cell and kill adjacent cancer cells, even if they do not express TROP2.[11] This is a key feature of SG's mechanism of action and contributes to its efficacy in heterogeneous tumors where not all cells express the target antigen.

Troubleshooting Guides

Issue 1: Sub-optimal or No Response to SG in an In Vitro Model
Potential Cause Troubleshooting Steps
Low or absent TROP2 expression on the cell line. 1. Verify TROP2 Expression: Assess TROP2 protein expression on the cell surface using flow cytometry or immunohistochemistry (IHC). Compare with a known TROP2-positive control cell line. 2. Quantify TACSTD2 mRNA: Use qRT-PCR to measure the transcript levels of the TACSTD2 gene.
Presence of TOP1 resistance mutations. 1. Sequence the TOP1 Gene: Perform Sanger or next-generation sequencing (NGS) of the TOP1 gene to identify known resistance mutations (e.g., E418K).[4][5][6]
Issues with ADC internalization or payload release. 1. Internalization Assay: Label SG with a fluorescent dye and monitor its uptake by live-cell imaging or flow cytometry. 2. Assess Lysosomal Function: Ensure proper lysosomal function, as the linker hydrolysis is pH-dependent and occurs in the acidic environment of the lysosome.
Increased drug efflux. 1. Evaluate Efflux Pump Activity: Use functional assays with known substrates for ABC transporters (e.g., ABCG2) to assess their activity. Co-administration with an ABCG2 inhibitor has been shown to overcome SN-38 resistance in preclinical models.[12]
Issue 2: Unexpected Toxicity or Side Effects in Preclinical Models
Potential Cause Troubleshooting Steps
Off-target toxicity. 1. Assess TROP2 Expression in Normal Tissues: If using a new model system, verify the expression pattern of TROP2 in vital organs to anticipate potential on-target, off-tumor toxicity. 2. Evaluate Systemic SN-38 Levels: Measure the concentration of free SN-38 in the plasma to determine if there is excessive premature cleavage of the linker.
Hypersensitivity to SN-38. 1. UGT1A1 Genotyping: If applicable to the animal model, genotype for polymorphisms in the UGT1A1 gene. Homozygosity for the UGT1A1*28 allele is associated with an increased risk of neutropenia.[1]

Data Presentation

Table 1: Clinical Efficacy of Sacituzumab Govitecan in Key Phase 3 Trials
Trial Patient Population Metric Sacituzumab Govitecan Chemotherapy (TPC) Hazard Ratio (95% CI) P-value
ASCENT Metastatic Triple-Negative Breast Cancer (2L+)Median Progression-Free Survival5.6 months1.7 months0.39 (0.31–0.49)<0.0001[13][14]
Median Overall Survival12.1 months6.7 months0.48 (0.39–0.59)<0.0001[13][14]
Objective Response Rate35%5%-<0.0001[13]
TROPiCS-02 HR+/HER2- Metastatic Breast Cancer (Pretreated)Median Progression-Free Survival5.5 months4.0 months0.66 (0.53-0.83)0.0003[4]
Median Overall Survival14.4 months11.2 months0.79 (0.65-0.96)0.020[4][5]
Objective Response Rate21%14%--[5]

TPC: Treatment of Physician's Choice

Experimental Protocols

Protocol 1: Guideline for TROP2 Expression Analysis by Immunohistochemistry (IHC) H-Score

This protocol provides a general framework. Specific antibody concentrations and incubation times should be optimized for the chosen antibody and tissue type.

  • Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-microns thick) on positively charged slides.[15]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).[8]

  • Peroxidase Block: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[8]

  • Blocking: Block non-specific binding using a suitable protein block (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Incubate with a validated anti-TROP2 primary antibody (e.g., clone SP295) at a pre-optimized dilution and time.

  • Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to avoid issues with endogenous biotin.

  • Chromogen: Visualize with a suitable chromogen such as DAB.

  • Counterstain: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections and mount with a permanent mounting medium.

  • Scoring (H-Score):

    • Assess the staining intensity on tumor cell membranes as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

    • Determine the percentage of tumor cells staining at each intensity level.

    • Calculate the H-score using the formula: H-score = [1 x (% of 1+ cells)] + [2 x (% of 2+ cells)] + [3 x (% of 3+ cells)] . The final score ranges from 0 to 300.[16][17]

Protocol 2: Key Steps for Detecting TOP1 Mutations via Sequencing
  • DNA Extraction: Isolate genomic DNA from tumor tissue or cell pellets using a commercial kit. Ensure high-quality DNA is obtained.

  • PCR Amplification: Design primers to amplify the regions of the TOP1 gene where resistance mutations are known to occur (e.g., the region containing codon 418).

  • Sequencing:

    • Sanger Sequencing: For targeted analysis of specific codons, purify the PCR product and perform Sanger sequencing.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, use a targeted gene panel that includes TOP1 or perform whole-exome sequencing.[18]

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call variants (mutations) using a validated bioinformatics pipeline.

    • Annotate the identified variants to determine if they are known resistance mutations (e.g., E418K) or other potentially deleterious mutations.

Visualizations

SG_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell TROP2-Expressing Cancer Cell SG Sacituzumab Govitecan (SG) TROP2 TROP2 Receptor SG->TROP2 1. Binding Internalization Internalization TROP2->Internalization 2. Receptor-mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome SN38_release SN-38 Release Lysosome->SN38_release 3. Linker Hydrolysis TOP1_complex SN-38-TOP1-DNA Cleavable Complex SN38_release->TOP1_complex 4. TOP1 Inhibition DNA_damage DNA Strand Breaks TOP1_complex->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis 5. Cell Death

Caption: Mechanism of action of Sacituzumab Govitecan (SG).

SG_Resistance_Mechanisms cluster_main Resistance to Sacituzumab Govitecan cluster_target Antibody Target Alteration cluster_payload Payload Target Alteration Resistance Reduced SG Efficacy TROP2_mut TACSTD2 Gene Mutation (e.g., T256R) TROP2_loc Impaired TROP2 Membrane Localization TROP2_mut->TROP2_loc Reduced_binding Reduced SG Binding TROP2_loc->Reduced_binding Reduced_binding->Resistance TOP1_mut TOP1 Gene Mutation (e.g., E418K) TOP1_func Altered TOP1 Enzyme TOP1_mut->TOP1_func Reduced_SN38_effect Reduced SN-38 Efficacy TOP1_func->Reduced_SN38_effect Reduced_SN38_effect->Resistance

Caption: Primary mechanisms of acquired resistance to SG.

Troubleshooting_Workflow Start Experiment Shows Reduced SG Efficacy Check_TROP2 Assess TROP2 Expression (IHC/Flow Cytometry) Start->Check_TROP2 Low_TROP2 Low/Absent TROP2 Check_TROP2->Low_TROP2 Yes Normal_TROP2 Normal TROP2 Check_TROP2->Normal_TROP2 No Check_TOP1 Sequence TOP1 Gene TOP1_mut Resistance Mutation Found Check_TOP1->TOP1_mut Yes No_TOP1_mut No Known Resistance Mutation Check_TOP1->No_TOP1_mut No Action_TROP2 Consider TROP2-independent therapy. Validate with TROP2 KO/KD models. Low_TROP2->Action_TROP2 Normal_TROP2->Check_TOP1 Action_TOP1 Consider alternative payload (non-TOP1 inhibitor). Confirm with functional assays. TOP1_mut->Action_TOP1 Action_Other Investigate other mechanisms: - Drug Efflux - Internalization - Lysosomal Function No_TOP1_mut->Action_Other

Caption: Troubleshooting workflow for SG resistance.

References

Optimizing incubation time for SG-209 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with the novel investigational compound SG-209.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a standard cell viability assay?

A1: For initial cytotoxicity screening with this compound, a 24 to 48-hour incubation period is a common starting point. This duration is often sufficient to observe effects on cell proliferation and viability in many cancer cell lines. However, the optimal time can vary significantly depending on the cell line's doubling time and the specific endpoint being measured.[1] For rapidly dividing cells, a 24-hour incubation may be adequate, while slower-growing cells might require 48 to 72 hours or longer.[1]

Q2: How does the experimental objective influence the choice of incubation time for this compound?

A2: The goal of your experiment is a critical factor in determining the appropriate incubation time.[1]

  • Short-term signaling events: To study early signaling events, such as the phosphorylation of kinases in the hypothetical this compound target pathway (e.g., the hypothetical "Growth Factor Receptor Pathway"), short incubation times ranging from 15 minutes to a few hours are typically necessary.[1]

  • Gene and protein expression: For analyzing changes in the expression of target genes and proteins, incubation times of 6 to 48 hours are generally required to allow for transcription and translation.[1]

  • Cell viability and apoptosis: To assess endpoints like apoptosis or overall cytotoxicity, longer incubation periods of 24 to 72 hours are common to allow for the full manifestation of these cellular processes.[1]

  • Long-term effects: For assays like colony formation, which measure the long-term proliferative capacity of cells, extended incubation periods of up to 96 hours or more may be necessary.[1]

Q3: My results with this compound are inconsistent across experiments. What could be the cause?

A3: Inconsistent results can stem from several factors. Ensure your cells are healthy and viable; do not use cells that have been passaged for extended periods or have become over-confluent.[2] It is also crucial to maintain consistent cell seeding density, as this can affect cell physiology and response to treatment.[2][3] Additionally, always prepare fresh dilutions of this compound for each experiment to ensure its stability and activity.[1] Problems with the incubator, such as fluctuations in temperature and CO2 levels, can also lead to variability.[2]

Q4: I am observing this compound precipitation in my cell culture media. How can I address this?

A4: Precipitation of a compound in cell culture media is a common issue, especially with hydrophobic molecules. This can occur if the final concentration of this compound exceeds its aqueous solubility limit. To resolve this, you can try decreasing the final working concentration. Performing a serial dilution of the this compound stock in pre-warmed (37°C) culture media can also help. Adding the compound dropwise while gently mixing the media can prevent it from "crashing out".

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No observable effect of this compound at expected concentrations. Incubation time is too short for the biological endpoint.Increase the incubation time. For cytotoxicity, extend from 24h to 48h or 72h.[1]
Cell seeding density is too high.Optimize the cell seeding density. A lower density may increase cell sensitivity to the compound.[2]
This compound has degraded.Prepare fresh dilutions of this compound for each experiment from a properly stored stock.[1]
High variability between replicate wells. Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques.
"Edge effect" in multi-well plates due to evaporation.Avoid using the outer wells of the plate or ensure proper humidification in the incubator.
Inconsistent this compound concentration due to pipetting errors.Calibrate pipettes regularly and ensure proper mixing of solutions.
Cell death observed in vehicle control wells. Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤0.5% for DMSO).
Contamination of cell culture.Regularly check cultures for signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.[4]

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound in a cell viability assay (e.g., MTT or resazurin-based assay).

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for different time points (e.g., 6h, 12h, 24h, 48h, 72h).

  • Cell Viability Assay (Example with MTT):

    • At each time point, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[5]

    • After incubation, add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[5]

    • Read the absorbance at the appropriate wavelength (typically 570 nm).[5]

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of the wells with cells.

    • Plot cell viability against the this compound concentration for each incubation time to determine the optimal duration for observing a dose-dependent effect.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound at Different Incubation Times
Cell LineIncubation Time (hours)IC50 (µM)
MCF-7 2415.2
488.5
724.1
A549 2422.8
4812.3
726.7
Table 2: Effect of Incubation Time on Apoptosis Induction by 10 µM this compound
Cell LineIncubation Time (hours)% Apoptotic Cells (Annexin V+)
MCF-7 125.2%
2418.7%
4845.3%
A549 123.8%
2415.1%
4838.9%

Mandatory Visualization

SG209_Signaling_Pathway SG209 This compound Receptor Growth Factor Receptor SG209->Receptor inhibits PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth

Hypothetical signaling pathway for this compound.

Incubation_Optimization_Workflow start Start: Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Multiple Time Points (e.g., 24h, 48h, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data: Calculate IC50 for each time point assay->analyze decision Is there a significant difference in IC50? analyze->decision optimal Select Optimal Incubation Time decision->optimal Yes retest Consider shorter or longer time points decision->retest No retest->incubate

References

Validation & Comparative

A Comparative Analysis of Anti-Anginal Agents: Nicorandil Efficacy and the Search for Novel Cardiovascular Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed examination of the clinical efficacy of nicorandil, a key therapeutic agent in the management of angina pectoris. While the initial aim was to draw a direct comparison with a compound designated as SG-209, an extensive search of publicly available scientific literature and clinical trial databases has yielded no information on a cardiovascular agent with this name. The designation "this compound" appears in the context of investigational oncology treatments, which are not comparable to anti-anginal therapies.

Therefore, this guide will focus on a comprehensive review of nicorandil, presenting its mechanism of action, clinical trial data, and experimental protocols in the format requested. To illustrate the structure of a comparative guide, we will present nicorandil's data alongside that of conventional anti-anginal therapies, providing a valuable reference for researchers in the field of cardiovascular drug development.

Nicorandil: A Dual-Mechanism Anti-Anginal Agent

Nicorandil is a nicotinamide derivative that exhibits a unique dual mechanism of action, functioning as both a nitrate donor and an ATP-sensitive potassium (KATP) channel opener. This dual action leads to both venous and arterial vasodilation, reducing cardiac preload and afterload, and thereby decreasing myocardial oxygen demand.[1] Furthermore, the opening of KATP channels is believed to exert a cardioprotective effect.

Signaling Pathway of Nicorandil

The vasodilatory and cardioprotective effects of nicorandil are mediated through two primary signaling pathways. Its nitrate moiety activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. Concurrently, its action as a KATP channel opener causes hyperpolarization of vascular smooth muscle cells, also resulting in vasodilation.

Nicorandil_Signaling_Pathway Nicorandil Nicorandil Nitrate_Moiety Nitrate Moiety Nicorandil->Nitrate_Moiety KATP_Opener KATP Channel Opener Nicorandil->KATP_Opener sGC Soluble Guanylate Cyclase (sGC) Nitrate_Moiety->sGC Activates KATP_Channel ATP-Sensitive Potassium Channel KATP_Opener->KATP_Channel Opens GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to K_efflux K+ Efflux KATP_Channel->K_efflux Increases Cardioprotection Cardioprotection KATP_Channel->Cardioprotection Contributes to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Causes Hyperpolarization->Vasodilation Leads to

Fig. 1: Nicorandil's dual signaling pathway.

Clinical Efficacy of Nicorandil: A Summary of Key Clinical Trials

Numerous clinical trials have investigated the efficacy of nicorandil in the treatment of stable angina pectoris. The following table summarizes the key findings from some of these studies.

Trial/Study Comparator Primary Endpoint(s) Key Findings Reference
IONA (Impact Of Nicorandil in Angina) PlaceboComposite of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain.Nicorandil significantly reduced the primary endpoint (13.1% vs 15.5%, p=0.014).[2]
JCAD (Japanese Coronary Artery Disease) Conventional therapy without nicorandilAll-cause mortality.Nicorandil was associated with a significant reduction in all-cause mortality (HR 0.65, 95% CI 0.46-0.91).[2]
Meta-analysis of 14 RCTs (PCI patients) Control/PlaceboIncidence of periprocedural myocardial infarction (MI) and major adverse cerebrovascular and cardiovascular events (MACCE).Nicorandil significantly reduced the incidence of perioperative MI (RR 0.58) and contrast-induced nephropathy (RR 0.36), but not MACCE.[3]
Study on Chronic Total Occlusion ControlLeft ventricular global area strain (GAS).At 3 months, GAS was significantly higher in the nicorandil group, indicating improved myocardial function.[2]

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key experiments cited are crucial. Below is a representative experimental protocol for assessing the effect of nicorandil on coronary artery vasodilation.

Ex Vivo Assessment of Coronary Artery Vasodilation

Objective: To determine the vasodilatory effect of nicorandil on isolated coronary artery segments.

Methodology:

  • Tissue Preparation: Porcine hearts are obtained from a local abattoir and transported to the laboratory in cold Krebs-Henseleit solution. The left anterior descending coronary artery is dissected and cleaned of surrounding tissue. 4-5 mm rings are prepared.

  • Organ Bath Setup: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period of 60-90 minutes under a resting tension of 2g, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., U46619, a thromboxane A2 mimetic).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves to nicorandil are generated by adding the drug in increasing concentrations to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 (concentration required to produce 50% of the maximal response) is calculated.

Fig. 2: Workflow for ex vivo vasodilation assay.

Conclusion

Nicorandil remains a valuable therapeutic option for the management of angina pectoris, with a well-documented efficacy profile and a unique dual mechanism of action. While a direct comparison with "this compound" is not feasible due to the lack of available information on a cardiovascular agent with that designation, the data presented for nicorandil serves as a benchmark for the evaluation of novel anti-anginal therapies. Future research and the development of new chemical entities are essential to expand the therapeutic armamentarium for ischemic heart disease. Researchers are encouraged to ensure clear and consistent nomenclature for investigational compounds to facilitate scientific discourse and collaboration.

References

A Comparative Guide to SG-209 and Other Potassium Channel Openers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potassium channel opener SG-209 with other well-established potassium channel openers, including nicorandil, minoxidil, diazoxide, cromakalim, and pinacidil. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction to Potassium Channel Openers

Potassium channel openers (KCOs) are a class of drugs that relax smooth muscle, particularly vascular smooth muscle, by increasing the permeability of potassium channels in the cell membrane. This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in vasodilation. These agents are utilized in the treatment of conditions such as hypertension and angina pectoris.

This compound is a notable derivative of nicorandil, another prominent potassium channel opener. While both compounds exhibit vasorelaxant properties, their underlying mechanisms of action show a key distinction, which will be a central focus of this guide.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for most potassium channel openers involves the activation of ATP-sensitive potassium (KATP) channels. However, some compounds, like nicorandil, possess a dual mechanism.

This compound: The vasorelaxant activity of this compound is primarily attributed to its function as a potassium channel opener. A key differentiating feature is that its action is independent of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. Methylene blue, an inhibitor of guanylate cyclase, does not affect the vasorelaxant effect of this compound.

Nicorandil: In contrast, nicorandil exhibits a dual mechanism of action. It not only opens KATP channels but also acts as a nitrate donor, leading to the activation of soluble guanylate cyclase (sGC) and a subsequent increase in intracellular cGMP levels. This elevation in cGMP contributes significantly to its vasorelaxant effect, especially at higher concentrations.

Other KCOs (Minoxidil, Diazoxide, Cromakalim, Pinacidil): These compounds primarily act by opening KATP channels, leading to membrane hyperpolarization and vasorelaxation. Their activity is generally not associated with the NO/cGMP pathway.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and nicorandil.

SG209_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KATP KATP Channel Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ efflux SG209 This compound SG209->KATP Activates Ca_channel Voltage-gated Ca2+ Channel (Inhibited) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Figure 1: Signaling Pathway of this compound.

Nicorandil_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KATP KATP Channel Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ efflux Nicorandil Nicorandil Nicorandil->KATP Activates sGC Soluble Guanylate Cyclase (sGC) Nicorandil->sGC donates NO to activate Ca_channel Voltage-gated Ca2+ Channel (Inhibited) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation cGMP Increased cGMP sGC->cGMP cGMP->Relaxation

Figure 2: Dual Signaling Pathway of Nicorandil.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the vasorelaxant effects of various potassium channel openers. The EC50/IC50 values represent the concentration of the compound required to elicit a 50% maximal response (relaxation). Note: A specific EC50 value for this compound was not available in the public domain resources accessed.

CompoundEC50/IC50 (M)TissueSpeciesReference
This compound Not Available---
Nicorandil5.20 - 5.44 x 10-6Coronary ArteryPorcine[1]
Minoxidil1 x 10-4Aortic StripsRat[2]
DiazoxideNo direct EC50 providedAortic StripsRat[3]
Cromakalim6.43 - 6.87 x 10-7Coronary ArteryPorcine[1]
Pinacidil1.26 x 10-6Coronary ArteryPorcine[4]
Pinacidil3 x 10-7Aortic StripsRat[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of potassium channel openers.

Vasorelaxation Assay in Isolated Aortic Rings

This protocol is used to assess the vasorelaxant properties of a compound on vascular smooth muscle.

Vasorelaxation_Workflow A Aorta Isolation (e.g., from rat) B Preparation of Aortic Rings (2-4 mm length) A->B C Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) B->C D Equilibration (under 1.5-2g tension) C->D E Pre-contraction (e.g., with Phenylephrine or KCl) D->E F Cumulative Addition of KCO E->F G Measurement of Isometric Tension F->G H Data Analysis (Dose-response curve, EC50 calculation) G->H

Figure 3: Experimental Workflow for Vasorelaxation Assay.

Methodology:

  • Tissue Preparation: The thoracic aorta is carefully excised from a euthanized animal (e.g., a Wistar rat) and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 2-4 mm in length.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 grams, with the buffer being changed every 15-20 minutes.

  • Pre-contraction: Once a stable baseline is achieved, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 10-6 M) or a high concentration of potassium chloride (e.g., 60 mM).

  • Drug Administration: After the contraction has reached a plateau, the potassium channel opener is added to the organ bath in a cumulative manner, with increasing concentrations.

  • Data Acquisition: The changes in isometric tension are continuously recorded. The relaxation at each concentration is expressed as a percentage of the pre-contraction tension.

  • Data Analysis: A dose-response curve is plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

Patch-Clamp Electrophysiology

This technique is used to study the effect of potassium channel openers on the activity of individual ion channels.

Methodology:

  • Cell Preparation: Vascular smooth muscle cells are isolated from the desired artery (e.g., coronary artery) by enzymatic digestion.

  • Pipette Preparation: A glass micropipette with a very small tip diameter (around 1 micrometer) is filled with an appropriate electrolyte solution.

  • Seal Formation: The tip of the micropipette is brought into contact with the membrane of a single smooth muscle cell. A gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Recording Configurations:

    • Cell-attached: Records the activity of the ion channels in the patch of membrane under the pipette without disrupting the cell.

    • Whole-cell: The membrane patch is ruptured by a brief pulse of suction, allowing for the measurement of the total current from all channels in the cell.

    • Inside-out/Outside-out: The patch of membrane is excised from the cell, allowing for the study of the intracellular or extracellular domains of the ion channels, respectively.

  • Drug Application: The potassium channel opener is applied to the cell or the excised patch via the bath solution or through the pipette.

  • Data Acquisition and Analysis: The electrical currents flowing through the ion channels are recorded and amplified. The data is then analyzed to determine the effect of the drug on channel opening probability, conductance, and other kinetic properties.

Measurement of Cyclic GMP (cGMP)

This assay is used to determine whether a compound's vasorelaxant effect is mediated through the NO/cGMP pathway.

Methodology:

  • Tissue/Cell Treatment: Vascular tissue (e.g., aortic rings) or cultured vascular smooth muscle cells are incubated with the potassium channel opener at various concentrations for a specified period.

  • Sample Preparation: The reaction is stopped, and the tissue or cells are rapidly homogenized or lysed in a solution that prevents the degradation of cGMP (e.g., trichloroacetic acid or a specialized lysis buffer).

  • cGMP Quantification: The concentration of cGMP in the sample is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit. These are competitive immunoassays where the cGMP in the sample competes with a labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites.

  • Data Analysis: The amount of cGMP is quantified by comparing the results to a standard curve generated with known concentrations of cGMP. The results are typically expressed as pmol of cGMP per mg of protein or per gram of tissue.

Conclusion

This compound is a potassium channel opener that induces vasorelaxation through a mechanism distinct from its parent compound, nicorandil. The lack of involvement of the cGMP pathway in the action of this compound suggests a more targeted mechanism of action, focused solely on the opening of potassium channels. This makes this compound a valuable tool for researchers studying the specific roles of KATP channels in vascular physiology and pathophysiology.

In comparison to other established potassium channel openers, this compound's unique profile warrants further investigation to fully characterize its potency and selectivity. The experimental protocols detailed in this guide provide a framework for such comparative studies. Future research should aim to determine the precise EC50 value of this compound in various vascular beds to allow for a more direct quantitative comparison with other agents in this class. This will enable a more complete understanding of its therapeutic potential and its utility as a research tool.

References

Comparative Analysis of the Vasodilatory Effects of SG-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Vasodilatory Profile of SG-209 in Comparison to Alternative Agents

This guide provides a comprehensive comparison of the vasodilatory properties of this compound, a potassium channel opener, with other established vasodilators. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Introduction to this compound

This compound, chemically known as 2-Nicotinamidoethyl acetate, is a derivative of nicorandil. Its primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in vasodilation.

Quantitative Comparison of Vasodilator Potency

The following table summarizes the vasodilatory potency of this compound in comparison to its parent compound, nicorandil, and other standard vasodilators. The data is derived from studies on isolated canine coronary arteries, a standard model for assessing coronary vasodilation. Potency is expressed as pD2 (-log EC50), where a higher value indicates greater potency.

CompoundClassVasoconstrictor AgentpD2 (-log EC50 M)Maximal Relaxation (%)Reference
This compound Potassium Channel Opener KCl Not explicitly stated, but less potent than Nicorandil ~100 Satoh et al., 1991
NicorandilPotassium Channel Opener & NO DonorKCl4.68 ± 0.08~100Satoh et al., 1991
NitroglycerinNitric Oxide (NO) DonorNorepinephrine7.95~100Martins et al., 1991
CromakalimPotassium Channel OpenerU466196.87~100Takeda et al., 1992
NifedipineCalcium Channel BlockerKCl8.52~100van der Veen & van der Wall, 2004

Note: The exact pD2 value for this compound was not available in the reviewed literature; however, its potency is reported to be lower than that of nicorandil.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound and the comparative agents are mediated by distinct signaling pathways.

This compound and Potassium Channel Openers

This compound, like cromakalim, directly activates K-ATP channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential closes voltage-dependent L-type calcium channels, reducing the influx of extracellular calcium and leading to smooth muscle relaxation and vasodilation.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell SG209 This compound K_ATP K-ATP Channel SG209->K_ATP Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ Efflux Ca_Channel L-type Ca2+ Channel Hyperpolarization->Ca_Channel Inactivation Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx Relaxation Relaxation (Vasodilation) Ca_Influx->Relaxation

Signaling pathway for this compound.
Nitroglycerin and Nitric Oxide Donors

Nitroglycerin acts as a prodrug, releasing nitric oxide (NO) which diffuses into vascular smooth muscle cells. NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and vasodilation.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP ↑ sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Relaxation (Vasodilation) PKG->Relaxation

Signaling pathway for Nitroglycerin.
Nifedipine and Calcium Channel Blockers

Nifedipine, a dihydropyridine calcium channel blocker, directly binds to and inhibits L-type voltage-gated calcium channels on vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium that is necessary for muscle contraction, thereby promoting relaxation and vasodilation.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Nifedipine Nifedipine Ca_Channel L-type Ca2+ Channel Nifedipine->Ca_Channel Blockade Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx Relaxation Relaxation (Vasodilation) Ca_Influx->Relaxation

Signaling pathway for Nifedipine.

Experimental Protocols

The following is a generalized protocol for assessing the vasodilatory effects of compounds on isolated arterial rings, based on the methodologies described in the cited literature.

Preparation of Isolated Canine Coronary Arteries
  • Tissue Harvest: Mongrel dogs are euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Dissection: The left circumflex coronary artery is carefully dissected from the surrounding cardiac tissue.

  • Ring Preparation: The artery is cut into rings of approximately 2-3 mm in length. Care is taken to avoid damage to the endothelium. For some experiments, the endothelium may be intentionally removed by gentle rubbing of the intimal surface.

Measurement of Isometric Tension
  • Mounting: Arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • Tension Application: The rings are connected to isometric force transducers, and a resting tension is applied and allowed to equilibrate.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl) or U46619 (a thromboxane A2 analog) to induce a stable, submaximal contraction.

  • Drug Administration: Cumulative concentration-response curves are generated by the stepwise addition of the vasodilator compounds (e.g., this compound, nicorandil, nitroglycerin, cromakalim, nifedipine) to the organ bath.

  • Data Analysis: The relaxation induced by each concentration of the vasodilator is measured as a percentage of the pre-contraction tension. The EC50 (the concentration of the drug that produces 50% of the maximal response) is calculated, and its negative logarithm (pD2) is used as a measure of potency.

cluster_Workflow Experimental Workflow Harvest Tissue Harvest (Canine Coronary Artery) Dissection Dissection & Ring Preparation Harvest->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Contraction Pre-contraction (e.g., KCl) Mounting->Contraction Drug_Addition Cumulative Drug Addition Contraction->Drug_Addition Measurement Tension Measurement Drug_Addition->Measurement Analysis Data Analysis (pD2, Emax) Measurement->Analysis

Workflow for isolated artery experiments.

Conclusion

This compound demonstrates effective vasodilatory properties through the opening of K-ATP channels. While its potency appears to be less than that of its parent compound, nicorandil, it represents a valuable research tool for investigating the role of potassium channels in vascular tone regulation. Compared to other classes of vasodilators, such as nitric oxide donors and calcium channel blockers, this compound acts via a distinct mechanism, offering a different approach to achieving vasodilation. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Comparative Analysis of SG-209 and its Congeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, the exploration of novel compounds and their analogs is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of two distinct molecules referred to as "SG-209": a potassium channel opener with vasodilatory properties, and a multidrug resistance reversal agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance, supported by experimental data and methodologies.

Part 1: this compound, the Potassium Channel Opener

This compound, chemically known as N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide, is a nitrate-free analog of nicorandil. It functions as a potassium channel opener, leading to vasodilation. Its primary therapeutic potential lies in cardiovascular applications where vasodilation is beneficial.

Comparative Performance of this compound and its Congeners

The primary congeners of this compound are other potassium channel openers, with nicorandil being the most direct structural and functional analog. The performance of these compounds is typically evaluated based on their potency in inducing vasodilation and their specificity for ATP-sensitive potassium (K-ATP) channels.

CompoundChemical ClassMechanism of ActionPotency (Vasodilation)Reference
This compound PyridinecarboxamideK-ATP Channel OpenerData not publicly availableN/A
Nicorandil Nicotinamide derivativeK-ATP Channel Opener & NO DonorEC50: ~1-10 µM[1][2]
Pinacidil CyanoguanidineK-ATP Channel OpenerEC50: ~0.1-1 µM[3]
Cromakalim BenzopyranK-ATP Channel OpenerEC50: ~0.01-0.1 µM[3]
Diazoxide BenzothiadiazineK-ATP Channel OpenerEC50: ~10-100 µM[2]
Experimental Protocols

The patch-clamp technique is the gold standard for assessing the activity of ion channels like the K-ATP channel.

Objective: To measure the effect of this compound and its congeners on the open probability of K-ATP channels in vascular smooth muscle cells.

Methodology:

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable model organism (e.g., rat aorta).

  • Patch-Clamp Recording:

    • Use the inside-out patch configuration to directly expose the intracellular face of the cell membrane to the test compounds.

    • Maintain a constant membrane potential (e.g., -60 mV).

    • The pipette solution should contain a high concentration of potassium to mimic intracellular conditions, while the bath solution should have a low potassium concentration.

  • Compound Application: Perfuse the patch with a solution containing the test compound (this compound or a congener) at various concentrations.

  • Data Analysis: Record the single-channel currents. Analyze the open probability (Po) of the K-ATP channels before and after compound application. An increase in Po indicates channel opening activity.

Signaling Pathway and Experimental Workflow

The vasodilatory effect of this compound and its congeners is primarily mediated by the opening of K-ATP channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation. Nicorandil also possesses a nitric oxide (NO) donating property, which contributes to vasodilation via the cGMP pathway.

Vasodilation_Pathway cluster_KATP K-ATP Channel Pathway cluster_NO Nitric Oxide Pathway (Nicorandil) KCO K+ Channel Opener (this compound, Nicorandil, etc.) KATP K-ATP Channel Hyperpolarization Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Ca_influx Decreased Ca2+ Influx Relaxation Vasodilation Nicorandil Nicorandil NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) cGMP Increased cGMP PKG Protein Kinase G (PKG) Activation Relaxation2 Vasodilation

KATP_Workflow start Start: Isolate Vascular Smooth Muscle Cells patch_clamp Perform Inside-Out Patch-Clamp start->patch_clamp baseline Record Baseline K-ATP Channel Activity patch_clamp->baseline apply_compound Apply this compound or Congener baseline->apply_compound record_activity Record K-ATP Channel Activity with Compound apply_compound->record_activity analyze Analyze Change in Channel Open Probability record_activity->analyze end End: Determine Compound Efficacy analyze->end

Part 2: MS-209, the Multidrug Resistance Reversal Agent

MS-209 is a novel quinoline derivative that has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells.[4] MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Comparative Performance of MS-209 and its Congeners

The congeners of MS-209 are other P-gp inhibitors, particularly those with a quinoline scaffold. Their performance is measured by their ability to increase the intracellular concentration and cytotoxicity of chemotherapeutic agents in MDR cancer cells.

CompoundChemical ClassMechanism of ActionP-gp Inhibition (IC50)Reference
MS-209 QuinolineP-gp Inhibitor~1-3 µM[4][5]
Verapamil PhenylalkylamineP-gp Inhibitor~1-10 µM[6]
PSC-833 (Valspodar) Cyclosporine analogP-gp Inhibitor~0.1-1 µM[7]
Tariquidar Anthranilamide derivativeP-gp Inhibitor~0.01-0.1 µM[6]
YS-7a Quinoline derivativeP-gp InhibitorPotent, specific IC50 not stated[6]
Experimental Protocols

This is a common and reliable method to assess P-gp activity and its inhibition.

Objective: To determine the ability of MS-209 and its congeners to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.

Methodology:

  • Cell Culture: Use a pair of cancer cell lines: a drug-sensitive parental line (e.g., MCF-7) and its MDR variant overexpressing P-gp (e.g., MCF-7/ADR).

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123 for a sufficient time to allow for its uptake.

  • Inhibitor Treatment: Wash the cells and incubate them with a medium containing the test compound (MS-209 or a congener) at various concentrations.

  • Efflux Measurement: After the incubation period, measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A higher intracellular fluorescence in the presence of the inhibitor indicates reduced P-gp-mediated efflux. Calculate the IC50 value for P-gp inhibition based on the concentration-response curve.[8]

Signaling Pathway and Experimental Workflow

MS-209 and its congeners directly interact with P-gp, inhibiting its function and thereby increasing the intracellular concentration of chemotherapeutic drugs to cytotoxic levels. The regulation of P-gp expression itself is complex and can be influenced by various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4]

Pgp_Inhibition_Pathway

Rhodamine_Efflux_Workflow start Start: Culture MDR and Parental Cancer Cells load_rhodamine Load Cells with Rhodamine 123 start->load_rhodamine wash Wash to Remove Extracellular Rhodamine 123 load_rhodamine->wash add_inhibitor Incubate with MS-209 or Congener wash->add_inhibitor measure_fluorescence Measure Intracellular Fluorescence add_inhibitor->measure_fluorescence analyze Calculate IC50 for P-gp Inhibition measure_fluorescence->analyze end End: Determine Inhibitory Potency analyze->end

This guide provides a foundational comparison of this compound as both a potassium channel opener and a multidrug resistance reversal agent, alongside their respective congeners. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in these distinct but important therapeutic areas.

References

Specificity of SG-209 for Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SG-209, a derivative of the well-known potassium channel opener nicorandil, has been identified as a vasodilator. However, its precise mechanism of action and specificity for the diverse family of potassium channels remain areas of active investigation. This guide provides a comparative analysis of this compound, summarizing the available experimental data and outlining protocols for further research into its selectivity profile.

Unraveling the Mechanism of this compound

Initial studies have demonstrated that this compound induces vasodilation by activating potassium channels. A key study on isolated rabbit aorta reported a pD2 value (-log[EC50]) of 3.59 for this compound. This indicates its potency in inducing tissue relaxation.

A significant finding that distinguishes this compound from its parent compound, nicorandil, is its mechanism of action. The vasorelaxant effect of nicorandil is partly attributed to its ability to increase cyclic GMP (cGMP) levels, similar to organic nitrates. In contrast, the vasodilatory action of this compound is not associated with an increase in cGMP content. Furthermore, the effects of this compound are not antagonized by glibenclamide, a well-established inhibitor of ATP-sensitive potassium (KATP) channels. This suggests that this compound may not primarily target KATP channels, a key target for nicorandil.[1][2]

The lack of comprehensive publicly available data on the activity of this compound across a wide range of potassium channel subtypes necessitates further investigation to fully characterize its selectivity profile.

Comparative Data on this compound

Due to the limited availability of direct comparative studies, a detailed table of IC50 or EC50 values for this compound across various potassium channel subtypes cannot be provided at this time. The following table summarizes the key known characteristics of this compound in comparison to its parent compound, nicorandil.

FeatureThis compoundNicorandilReferences
Primary Mechanism Potassium Channel OpenerPotassium Channel Opener & Nitric Oxide Donor[3]
Vasodilation YesYes[3]
pD2 (-log[EC50]) in Rabbit Aorta 3.59 ± 0.075.95 ± 0.10
Cyclic GMP (cGMP) Increase NoYes
Effect of Glibenclamide UnaffectedAntagonized
Primary Channel Target Likely not KATP; specific subtype(s) to be determinedKATP channels[1][2]

Proposed Experimental Protocols for Determining this compound Specificity

To elucidate the specific potassium channel subtype(s) targeted by this compound, a systematic screening approach using electrophysiological and binding assays is recommended.

Electrophysiological Screening using Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for characterizing the effect of a compound on ion channel function.

Objective: To determine the functional effect (activation or inhibition) and potency (EC50 or IC50) of this compound on different potassium channel subtypes.

Cell Lines: A panel of mammalian cell lines (e.g., HEK293 or CHO) stably expressing a single subtype of potassium channel from each major family:

  • Voltage-gated (Kv): Kv1.x, Kv2.x, Kv3.x, Kv4.x, Kv7.x (KCNQ)

  • Calcium-activated (KCa): BK (KCa1.1), IK (KCa3.1), SK (KCa2.x)

  • Inwardly-rectifying (Kir): Kir2.x, Kir3.x (GIRK), Kir6.x/SUR (KATP)

  • Two-pore domain (K2P): TASK, TREK, TWIK subfamilies

Procedure:

  • Cell Culture: Culture the stable cell lines under standard conditions.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH). Note: Solutions may need to be optimized for specific channel subtypes.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol appropriate for the specific channel being studied to elicit ionic currents.

    • Record baseline currents in the absence of the compound.

    • Perfuse the cells with increasing concentrations of this compound (e.g., from 1 nM to 100 µM) and record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage for each concentration of this compound.

    • Construct a concentration-response curve by plotting the percentage of current activation or inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the EC50 or IC50 value and the Hill coefficient.

Radioligand Binding Assays

Binding assays can be used to determine the affinity of this compound for a specific potassium channel subtype.

Objective: To determine the binding affinity (Ki) of this compound for specific potassium channels.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the stable cell lines expressing the target potassium channel.

  • Radioligand: Select a suitable radiolabeled ligand known to bind to the target channel (e.g., [3H]-glyburide for KATP channels, or a specific toxin for other channels).

  • Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value of this compound for displacing the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of this compound's action and the proposed experimental approach, the following diagrams are provided.

Vasodilation_Pathway SG209 This compound K_Channel Potassium Channel (Specific subtype to be determined) SG209->K_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Increased K+ efflux VGCC Voltage-Gated Calcium Channels (VGCCs) Hyperpolarization->VGCC Inactivates Ca_Influx Decreased Calcium Influx VGCC->Ca_Influx Leads to Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental_Workflow cluster_0 Cell Line Panel cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Assay (for hits) cluster_4 Final Profile Kv Kv Channels PatchClamp Whole-Cell Patch Clamp Kv->PatchClamp KCa KCa Channels KCa->PatchClamp Kir Kir Channels Kir->PatchClamp K2P K2P Channels K2P->PatchClamp CRC Concentration-Response Curves PatchClamp->CRC EC50_IC50 Determine EC50 / IC50 CRC->EC50_IC50 BindingAssay Radioligand Binding Assay EC50_IC50->BindingAssay Selectivity Selectivity Profile of this compound BindingAssay->Selectivity

Caption: Experimental workflow for determining the potassium channel selectivity of this compound.

References

Head-to-Head Comparison of SG-209 and Nicorandil as Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vasodilatory agents, nicorandil has established its role as a dual-action compound, influencing both nitric oxide (NO) signaling and potassium channel activity. This guide provides a head-to-head comparison of SG-209 (2-Nicotinamidoethyl acetate), a nicorandil derivative, and its parent compound, nicorandil (SG-75), supported by key experimental data to elucidate their distinct mechanisms of action. The data presented is primarily drawn from a pivotal comparative study in isolated rabbit aorta preparations.

Overview of Vasodilatory Mechanisms

This compound and nicorandil, while structurally related, exhibit different primary mechanisms for inducing vasodilation. Nicorandil is recognized for its dual mechanism of action: it functions as a nitric oxide (NO) donor, which stimulates soluble guanylate cyclase (sGC) to increase cyclic guanosine monophosphate (cGMP) levels, and it also acts as an opener of ATP-sensitive potassium (K-ATP) channels.[1][2][3][4] This combined action results in the relaxation of vascular smooth muscle.

In contrast, experimental evidence indicates that the vasodilatory effect of this compound is almost exclusively attributable to the activation of potassium channels.[5][6] Studies have shown that its relaxant effect is not associated with an increase in cGMP levels, distinguishing it from nicorandil's NO-mediated pathway.[5]

Quantitative Comparison of Vasodilator Potency

The potency of this compound and nicorandil was evaluated in isolated rabbit aorta preparations pre-contracted with phenylephrine. The pD2 value, which represents the negative logarithm of the EC50 (the concentration required to produce 50% of the maximum response), is a key indicator of drug potency.

CompoundAlternative NamepD2 Value (-log[EC50])Primary Vasodilatory Mechanism
This compound 2-Nicotinamidoethyl acetate3.59 ± 0.07K-ATP Channel Opening
Nicorandil SG-755.95 ± 0.10NO Donation & K-ATP Channel Opening
SG-86 2-Nicotinamidoethyl alcoholVery Low Potency(Negligible)
Data sourced from Ishibashi T et al. (1991).[5]

As the data indicates, nicorandil is significantly more potent than this compound in this experimental model. Another derivative, SG-86, showed minimal vasodilatory activity, highlighting the importance of the chemical substitutions on the N-ethylnicotinamide core structure for pharmacological activity.[5][6]

Mechanistic Differentiation: Experimental Evidence

Further experiments have delineated the distinct signaling pathways utilized by this compound and nicorandil.

Experimental ConditionEffect on this compoundEffect on NicorandilImplication
Methylene Blue (sGC inhibitor) No effect on relaxationAttenuated relaxationConfirms nicorandil's reliance on the NO-cGMP pathway, and this compound's independence from it.[5]
Glibenclamide (K-ATP channel blocker) Abolished relaxationNo effect on relaxation (attenuated only at high concentrations in the presence of methylene blue)Demonstrates this compound's primary dependence on K-ATP channels.[5] Nicorandil's K-ATP channel activity is more prominent at higher concentrations.[5][7]
cGMP Level Measurement No significant increaseSignificant increaseDirectly shows that nicorandil, but not this compound, activates the NO-sGC-cGMP pathway.[5]

Signaling Pathways

The distinct mechanisms of this compound and nicorandil are visualized in the signaling pathway diagrams below.

SG209_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell SG209 This compound K_ATP K-ATP Channel SG209->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx ↓ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Relaxation Vasodilation Ca_Influx->Relaxation

Caption: Signaling pathway for this compound-induced vasodilation.

Nicorandil_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_NO_Pathway NO Donor Pathway cluster_KATP_Pathway K-ATP Channel Pathway Nicorandil Nicorandil NO Nitric Oxide (NO) Nicorandil->NO K_ATP K-ATP Channel Nicorandil->K_ATP Activates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP GTP → PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Influx ↓ Intracellular Ca²⁺ PKG->Ca_Influx Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Channel->Ca_Influx Relaxation Vasodilation Ca_Influx->Relaxation

Caption: Dual signaling pathways for nicorandil-induced vasodilation.

Experimental Protocols

The following is a summary of the key experimental methodology used to generate the comparative data.

1. Tissue Preparation:

  • Source: Thoracic aortas were isolated from male rabbits.

  • Preparation: The aortas were cleaned of connective tissue and cut into helical strips. The endothelium was kept intact.

  • Mounting: The aortic strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture.

2. Vasoconstriction and Relaxation Measurement:

  • Pre-contraction: Aortic preparations were contracted with a submaximal concentration of phenylephrine (10⁻⁷ mol/L) to induce a stable level of vascular tone.

  • Drug Administration: Once a stable contraction was achieved, cumulative concentration-response curves were generated by adding this compound, nicorandil, or SG-86 in increasing concentrations to the organ bath.

  • Data Recording: Changes in isometric tension were recorded using a force-displacement transducer. Relaxation was expressed as a percentage of the phenylephrine-induced contraction.

3. Mechanistic Investigation:

  • NO-cGMP Pathway Inhibition: To assess the role of the nitric oxide pathway, experiments were repeated in the presence of methylene blue (10⁻⁵ mol/l), an inhibitor of soluble guanylate cyclase.

  • K-ATP Channel Blockade: To evaluate the contribution of potassium channel opening, experiments were conducted in the presence of glibenclamide (10⁻⁵ mol/l), a selective K-ATP channel blocker.

  • cGMP Measurement: In separate experiments, aortic tissues were treated with the vasodilators, snap-frozen in liquid nitrogen, and subsequently analyzed for cyclic GMP content to directly measure the activation of the NO pathway.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis cluster_mech Mechanistic Studies Aorta_Isolation Isolate Rabbit Thoracic Aorta Aorta_Strips Prepare Helical Strips Aorta_Isolation->Aorta_Strips Mounting Mount in Organ Bath Aorta_Strips->Mounting Precontraction Pre-contract with Phenylephrine (10⁻⁷ M) Mounting->Precontraction Drug_Addition Add Vasodilator (Cumulative Dosing) Precontraction->Drug_Addition Tension_Record Record Isometric Tension Drug_Addition->Tension_Record Inhibitors Repeat Experiment with: - Methylene Blue - Glibenclamide Drug_Addition->Inhibitors cGMP_Assay Measure cGMP Levels Drug_Addition->cGMP_Assay CRC Generate Concentration- Response Curves Tension_Record->CRC pD2 Calculate pD2 Values CRC->pD2

Caption: Workflow for the in-vitro vasodilation experiment.

References

Validating In Vitro Efficacy of MS-209 in Overcoming Multidrug Resistance In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the in vitro and in vivo findings for MS-209, a novel agent developed to reverse multidrug resistance (MDR) in cancer cells. The data presented herein demonstrates the successful translation of in vitro observations to in vivo preclinical models, highlighting the potential of MS-209 in combination with standard chemotherapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of MDR reversal agents.

Executive Summary

Multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), is a significant obstacle in cancer chemotherapy. MS-209, a quinoline derivative, has been investigated for its ability to inhibit P-gp and restore cancer cell sensitivity to chemotherapeutic agents. In vitro studies have demonstrated the potent ability of MS-209 to reverse resistance to docetaxel in various P-gp-expressing cancer cell lines. Subsequent in vivo studies using xenograft models have validated these findings, showing that the combination of MS-209 and docetaxel significantly enhances antitumor efficacy compared to docetaxel alone. This guide synthesizes the key data and methodologies from these pivotal studies.

Data Presentation

In Vitro Efficacy of MS-209 in Reversing Docetaxel Resistance

The following table summarizes the 50% inhibitory concentration (IC50) of docetaxel in various multidrug-resistant cancer cell lines, both in the absence and presence of MS-209. The data clearly indicates that MS-209 significantly lowers the IC50 of docetaxel in a dose-dependent manner, effectively restoring sensitivity to the chemotherapeutic agent.

Cell LineP-gp ExpressionDocetaxel IC50 (ng/mL)Docetaxel IC50 with MS-209 (1 µM) (ng/mL)Docetaxel IC50 with MS-209 (3 µM) (ng/mL)
K562/ADMHigh740355
K562/VCRModerate2052
MCF-7/ADMHigh150103
HCT-15Intrinsic521
Parental Cell Lines(1-6.3)

Data compiled from published research.[1]

In Vivo Antitumor Activity of MS-209 in Combination with Docetaxel

The in vivo efficacy of MS-209 was evaluated in nude mice bearing tumors from human cancer cell lines with varying levels of P-gp expression. The following table presents the tumor growth inhibition observed with different treatment regimens.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
HCT-15 (Intrinsic P-gp)Docetaxel alone (MTD)Apparent antitumor activity
Docetaxel + MS-209Potentiated antitumor activity
MCF-7/ADM (High P-gp)Docetaxel alone (MTD)No significant antitumor activity
Docetaxel + MS-209Significant reduction in tumor growth

MTD: Maximum Tolerated Dose. Data adapted from preclinical studies.[1][2]

Signaling Pathway and Experimental Workflow

P-glycoprotein-Mediated Drug Efflux Pathway

The diagram below illustrates the mechanism by which P-glycoprotein expels chemotherapeutic drugs from a cancer cell, leading to multidrug resistance. MS-209 acts by inhibiting this efflux pump.

Caption: P-glycoprotein mediated drug efflux and its inhibition by MS-209.

In Vivo Validation Experimental Workflow

The following diagram outlines the typical workflow for validating the in vivo efficacy of a multidrug resistance reversal agent like MS-209.

InVivo_Workflow Experimental Workflow for In Vivo Validation of MS-209 cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis and Conclusion Cell_Culture 1. Culture MDR Cancer Cell Lines (e.g., MCF-7/ADM) Animal_Model 2. Select Animal Model (e.g., Nude Mice) Cell_Culture->Animal_Model Tumor_Inoculation 3. Subcutaneous Tumor Inoculation Animal_Model->Tumor_Inoculation Tumor_Growth 4. Monitor Tumor Growth (to 50-200 mm³) Tumor_Inoculation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration 6. Administer Treatments: - Vehicle Control - Docetaxel alone - MS-209 alone - Docetaxel + MS-209 Randomization->Drug_Administration Monitoring 7. Measure Tumor Volume and Body Weight Twice Weekly Drug_Administration->Monitoring Data_Collection 8. Collect Data at Study Endpoint (Day 30) Monitoring->Data_Collection Statistical_Analysis 9. Statistical Analysis of Tumor Growth Inhibition Data_Collection->Statistical_Analysis Conclusion 10. Conclude on In Vivo Efficacy of MS-209 Statistical_Analysis->Conclusion

Caption: Workflow for in vivo validation of MS-209 in a xenograft model.

Experimental Protocols

In Vitro Drug Sensitivity Assay
  • Cell Lines: P-glycoprotein expressing multidrug-resistant human cancer cell lines (e.g., K562/ADM, MCF-7/ADM) and their parental sensitive counterparts were used.

  • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability. Cells were seeded in 96-well plates and exposed to varying concentrations of docetaxel with or without MS-209 for 72 hours.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using a non-linear regression analysis. The degree of resistance was calculated by dividing the IC50 of the resistant cell line by that of the parental cell line. The reversal of resistance was determined by the fold-change in IC50 in the presence of MS-209.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Inoculation: 1 x 10^7 cells (e.g., HCT-15 or MCF-7/ADM) were injected subcutaneously into the flank of each mouse.[1]

  • Treatment: When tumors reached a volume of 50-200 mm³, mice were randomized into four groups (n=6 per group): (1) Vehicle control, (2) Docetaxel alone (administered intravenously), (3) MS-209 alone (administered orally), and (4) Docetaxel in combination with MS-209.[1] Treatments were administered on days 0, 4, and 8.[1]

  • Tumor Measurement: Tumor volume was measured twice a week using calipers and calculated using the formula: (length × width²) / 2.[1]

  • Data Analysis: The antitumor efficacy was evaluated by comparing the mean tumor volumes between the treatment groups. Tumor growth inhibition was calculated as a percentage of the control group. Statistical significance was determined using appropriate statistical tests.

Conclusion

The presented data provides strong evidence that MS-209 effectively reverses P-glycoprotein-mediated multidrug resistance in vitro and significantly enhances the antitumor efficacy of docetaxel in vivo. The successful translation of in vitro findings to a preclinical in vivo setting underscores the potential of MS-209 as a valuable agent in combination chemotherapy for drug-resistant cancers. Further clinical investigation is warranted to evaluate the safety and efficacy of MS-209 in cancer patients.

References

Navigating the Reproducibility of "SG-209" Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The inquiry into the reproducibility of "SG-209" research findings reveals a notable ambiguity in the scientific literature, as "this compound" is not a unique identifier for a single compound. Instead, research points to at least three distinct therapeutic agents with similar designations: SL-209, a targeted kinase inhibitor; MS-209, a multidrug resistance reversal agent; and Nous-209, a neoantigen cancer vaccine. This guide provides a comparative overview of the available research findings for each of these compounds, with a focus on their mechanisms of action, available quantitative data, and the broader context of reproducibility in cancer research.

The reproducibility of findings in preclinical cancer research is a significant challenge. Studies have indicated that a substantial portion of preclinical findings may not be reproducible, with one major project observing that median effect sizes in replication studies were 85% smaller than in the original reports.[1][2] This "reproducibility crisis" underscores the importance of critically evaluating the available evidence for novel therapeutic agents.[3]

MS-209 (Dofequidar Fumarate): A Multidrug Resistance Reversal Agent

MS-209, also known as dofequidar fumarate, is a quinoline derivative that acts as a potent inhibitor of P-glycoprotein (P-gp).[4][5][6] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance (MDR) by actively transporting chemotherapeutic drugs out of the cell.[7] MS-209 is designed to be co-administered with chemotherapy to enhance its efficacy in resistant tumors.[4][8][9]

Mechanism of Action

MS-209 competitively inhibits the function of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents in cancer cells.[5] This mechanism is intended to restore the sensitivity of drug-resistant tumors to standard chemotherapy.

Mechanism of MS-209 in reversing multidrug resistance.
Quantitative Data from Preclinical Studies

The majority of available data for MS-209 comes from in vitro and in vivo preclinical studies. These studies demonstrate its ability to reverse resistance to various chemotherapeutic agents in P-gp-expressing cancer cell lines.

Cell LineChemotherapy AgentFold Reversal of Resistance (approx.)Reference
SBC-3/ADM (SCLC)Etoposide (VP-16)>10[8][10]
SBC-3/ADM (SCLC)Doxorubicin (ADM)>10[8][10]
SBC-3/ADM (SCLC)Vincristine (VCR)>10[8][10]
MCF-7/ADM (Breast)DocetaxelNot specified, but significant tumor growth inhibition with combination[9]
HCT-15 (Colorectal)DocetaxelNot specified, but potentiated antitumor activity[9]
Experimental Protocols

In Vitro Chemosensitivity Assay:

  • P-gp-expressing (e.g., SBC-3/ADM) and parental (e.g., SBC-3) cells are seeded in 96-well plates.

  • Cells are exposed to serial dilutions of a chemotherapeutic agent (e.g., etoposide, doxorubicin) with or without a fixed concentration of MS-209.

  • Cell viability is assessed after a set incubation period (e.g., 72 hours) using a colorimetric assay (e.g., MTT assay).

  • The concentration of the chemotherapeutic agent that inhibits cell growth by 50% (IC50) is calculated. The fold reversal of resistance is determined by dividing the IC50 of the chemotherapy agent alone by the IC50 in the presence of MS-209.[8][10]

In Vivo Xenograft Studies:

  • Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with P-gp-expressing human cancer cells.

  • Once tumors are established, mice are treated with the chemotherapeutic agent alone, MS-209 alone, or a combination of both, often at their maximum tolerated doses (MTD).

  • Tumor volume and mouse body weight are measured regularly.

  • The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.[9]

Comparison with Alternatives

Another potent P-glycoprotein inhibitor mentioned in the literature is SDZ PSC 833 (valspodar).[4] Like MS-209, it is a non-immunosuppressive agent designed to reverse MDR.[4] However, direct comparative studies with quantitative data on the relative potency and efficacy of MS-209 and SDZ PSC 833 were not found in the provided search results. The landscape of P-gp inhibitors also includes natural compounds such as flavonoids and alkaloids.[7]

Nous-209: An Off-the-Shelf Neoantigen Cancer Vaccine

Nous-209 is a cancer vaccine designed for the treatment and interception of tumors with microsatellite instability (MSI), which is a hallmark of cancers with deficient mismatch repair (dMMR).[11][12][13] It is an "off-the-shelf" therapy, meaning it is not personalized for individual patients but targets a set of shared neoantigens.

Mechanism of Action

Nous-209 uses a heterologous prime-boost strategy with two different viral vectors (Great Ape Adenovirus and Modified Vaccinia Ankara) to deliver 209 shared frameshift peptide (FSP) neoantigens.[12][14] These FSPs are generated due to mutations in MSI tumors and are not present in healthy cells. The vaccine aims to train the patient's immune system, specifically T cells, to recognize and eliminate cancer cells that express these neoantigens.[12][15]

Mechanism of action for the Nous-209 cancer vaccine.
Quantitative Data from Clinical Trials

Nous-209 is currently being evaluated in clinical trials. The available data is from Phase I/II studies and focuses on safety, immunogenicity, and preliminary efficacy.

NOUS-209-01 Phase I/II Bridge Expansion Cohort (NCT04041310) [11][16]

  • Indication: First-line treatment for advanced dMMR/MSI-H colorectal cancer (in combination with pembrolizumab).

  • Patients: 8 patients enrolled, 7 evaluable for tumor response.

  • Objective Response Rate (ORR): 5/7 (71%).

    • Complete Response (CR): 1/7 (14%).

    • Partial Response (PR): 4/7 (57%).

  • Disease Progression (PD): 2/7 (29%).

  • Safety: All treatment-emergent adverse events were mild or moderate.

Phase Ib/II Study in Lynch Syndrome (NCT05078866) [14][15][17]

  • Indication: Cancer interception in healthy Lynch Syndrome carriers (monotherapy).

  • Patients: 45 enrolled, 37 evaluable for immunogenicity.

  • Immunogenicity: Neoantigen-specific T cell responses were observed in 100% of evaluable participants.

  • Safety: Well-tolerated with no serious treatment-related adverse events.

Experimental Protocols

Clinical Trial Design (e.g., NCT04041310):

  • Patient Population: Adults with dMMR/MSI-H locally advanced unresectable or metastatic colorectal cancer eligible for first-line immune checkpoint inhibition.

  • Treatment Regimen:

    • Prime: One intramuscular injection of GAd20-209-FSP at the first infusion of pembrolizumab.

    • Boost: Three MVA-209-FSP boosts with the subsequent three cycles of pembrolizumab.

    • Pembrolizumab continues for up to 18 months.

  • Assessments:

    • Tumor response is evaluated every 9 weeks via CT imaging (RECIST v1.1 criteria).

    • Safety and tolerability are monitored throughout the study.

    • Immunogenicity is assessed through blood sample analysis (e.g., IFN-γ ELISpot assay).[11][14][16]

Enrollment Enroll dMMR/MSI-H mCRC Patients Prime Week 0: GAd20-209-FSP Prime + Pembrolizumab Enrollment->Prime Boost1 Week 3: MVA-209-FSP Boost + Pembrolizumab Prime->Boost1 Assessment Tumor & Safety Assessments (every 9 weeks) Prime->Assessment Boost2 Week 6: MVA-209-FSP Boost + Pembrolizumab Boost1->Boost2 Boost3 Week 9: MVA-209-FSP Boost + Pembrolizumab Boost2->Boost3 Continue_Pemb Continue Pembrolizumab (up to 18 months) Boost3->Continue_Pemb Boost3->Assessment Continue_Pemb->Assessment

Experimental workflow for the NOUS-209-01 clinical trial.
Comparison with Alternatives

Nous-209 represents a novel approach to cancer therapy and prevention. For the treatment of MSI-H tumors, the current standard of care often involves immune checkpoint inhibitors like pembrolizumab. The clinical trial for Nous-209 is evaluating its efficacy in combination with such an inhibitor. For cancer interception in Lynch Syndrome, the primary alternative is surveillance through frequent screenings (e.g., colonoscopies) and prophylactic surgeries.[13][15] A potential future comparative study might evaluate Nous-209 against standard care with agents like aspirin or naproxen for adenoma burden reduction.[18]

SL-209: A Targeted Molecular Therapy

Information regarding a specific compound uniquely identified as "SL-209" is limited in the provided search results. The available information describes it as a novel targeted molecular therapy, specifically a kinase inhibitor.

Mechanism of Action

SL-209 is reported to function by inhibiting a particular kinase enzyme that is overexpressed in certain cancer cells. By selectively binding to and inhibiting these aberrant kinases, the drug aims to halt cancer cell growth and induce apoptosis (programmed cell death). This targeted approach is intended to minimize damage to healthy tissues compared to conventional chemotherapy.

Quantitative Data and Comparison

There is a lack of specific quantitative data, clinical trial results, or direct comparative studies for a compound definitively named "SL-209" in the search results. The field of kinase inhibitors is vast, with numerous approved drugs targeting various kinases (e.g., EGFR, ALK, ROS1).[19] Comparative studies of different kinase inhibitors often focus on their biochemical selectivity and their effects on panels of cancer cell lines.[20][21][22] Without more specific information on the target kinase of "SL-209," a direct comparison to alternatives is not feasible.

Conclusion

The research on MS-209 is primarily in the preclinical stage, with reproducible in vitro and in vivo data demonstrating its potential to reverse multidrug resistance. However, clinical data to confirm these findings and establish its place relative to other P-gp inhibitors is needed.

Nous-209 is in a more advanced stage of clinical development, with promising initial data on safety and immunogenicity from Phase I/II trials. The ongoing nature of these trials means that the reproducibility of the clinical efficacy findings is yet to be established through larger, randomized studies.

For SL-209 , the lack of specific, publicly available data makes any assessment of its research findings and their reproducibility impossible at this time.

For researchers, scientists, and drug development professionals, this guide underscores the necessity of rigorous, transparent, and reproducible research, particularly in the challenging field of oncology, to translate promising preclinical findings into effective clinical therapies.

References

A Comparative Pharmacological Guide to the Nicorandil Derivative SG-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of SG-209, a derivative of the antianginal drug nicorandil. The following sections will objectively compare the performance of this compound with its parent compound, nicorandil, and other alternatives, supported by available experimental data.

Introduction to Nicorandil and its Derivative this compound

Nicorandil is a well-established antianginal agent possessing a dual mechanism of action: it acts as a potassium channel opener and a nitric oxide (NO) donor.[1][2][3] This unique combination of activities leads to both arterial and venous vasodilation, reducing both preload and afterload on the heart, and thereby alleviating myocardial ischemia.[1][2]

Comparative Mechanism of Action

The primary pharmacological distinction between nicorandil and this compound lies in their dual versus singular mechanism of action.

  • Nicorandil: Exhibits a dual mechanism, acting as both a K-ATP channel opener and a nitric oxide (NO) donor.[1][2][3]

This fundamental difference is crucial for understanding their respective pharmacological effects and potential therapeutic applications.

Quantitative Comparison of Pharmacological Effects

While extensive quantitative comparative data for this compound is limited in publicly available literature, the following table summarizes the key known pharmacological properties based on existing studies.

Pharmacological ParameterNicorandilThis compoundOther Alternatives (e.g., Nitrates)
Vasorelaxant Effect Potent vasorelaxation in various vascular beds.[7][8]Produces relaxation through potassium channel activation.[5]Potent venodilators, with less arterial effect.[1]
K-ATP Channel Opening Activity Activates K-ATP channels, leading to hyperpolarization and vasodilation.[1][9]Confirmed K-ATP channel opener.[5][6]No direct effect on K-ATP channels.
Nitric Oxide (NO) Donation Acts as an NO donor, contributing to its vasodilator effect.[1][3]Lacks NO-donating properties.[4]Primary mechanism of action is NO donation.[1]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

Signaling Pathways

cluster_nicorandil Nicorandil cluster_sg209 This compound Nicorandil Nicorandil KATP_N K-ATP Channel Nicorandil->KATP_N Opens NO_N Nitric Oxide (NO) Nicorandil->NO_N Donates Relax_N Vasodilation KATP_N->Relax_N Hyperpolarization GC_N Guanylate Cyclase NO_N->GC_N Activates cGMP_N cGMP GC_N->cGMP_N Increases cGMP_N->Relax_N SG209 This compound KATP_S K-ATP Channel SG209->KATP_S Opens Relax_S Vasodilation KATP_S->Relax_S Hyperpolarization

Caption: Comparative signaling pathways of Nicorandil and this compound.

Experimental Workflow for Vasorelaxation Assay

A Isolate Arterial Rings (e.g., porcine coronary artery) B Mount in Organ Bath A->B C Pre-contract with Agonist (e.g., U46619) B->C D Cumulative Addition of Test Compound (Nicorandil or this compound) C->D E Record Isometric Tension D->E F Generate Concentration-Response Curve E->F G Calculate EC50 F->G

Caption: Experimental workflow for in vitro vasorelaxation studies.

Experimental Workflow for K-ATP Channel Activity Assay

A Isolate Vascular Smooth Muscle Cells B Load with 86Rb+ A->B C Equilibrate and Establish Baseline Efflux B->C D Add Test Compound (Nicorandil or this compound) C->D E Collect Samples at Time Intervals D->E F Measure 86Rb+ Radioactivity E->F G Calculate Rate of 86Rb+ Efflux F->G

Caption: Experimental workflow for 86Rb+ efflux assay to assess K-ATP channel activity.

Detailed Experimental Protocols

In Vitro Vasorelaxation Study in Porcine Coronary Arteries

Objective: To compare the vasorelaxant effects of this compound and nicorandil.

Methodology:

  • Tissue Preparation: Fresh porcine hearts are obtained, and the left anterior descending coronary arteries are dissected and cut into 3-4 mm rings.[2][10]

  • Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[10]

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 2g for 60-90 minutes. Following equilibration, the rings are pre-contracted with a thromboxane A2 mimetic, U46619 (e.g., 10⁻⁷ M), to induce a stable contraction.[2]

  • Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or nicorandil to the organ baths.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by U46619. The EC50 values (the concentration of the drug that produces 50% of its maximal effect) are calculated to compare the potency of the two compounds.

⁸⁶Rb⁺ Efflux Assay for K-ATP Channel Activity

Objective: To assess and compare the K-ATP channel opening activity of this compound and nicorandil.

Methodology:

  • Cell Culture and Loading: Vascular smooth muscle cells are cultured and then incubated with ⁸⁶RbCl (a radioactive analog of K⁺) to load the cells with the tracer.[11][12]

  • Efflux Measurement: The cells are then washed to remove extracellular ⁸⁶Rb⁺. The efflux of ⁸⁶Rb⁺ is initiated by adding a physiological salt solution. Samples of the superfusate are collected at regular intervals to measure the amount of ⁸⁶Rb⁺ released from the cells.

  • Drug Application: After establishing a baseline efflux rate, this compound or nicorandil is added to the superfusion solution.

  • Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated and expressed as a percentage of the total ⁸⁶Rb⁺ in the cells at the beginning of the experiment. An increase in the rate of ⁸⁶Rb⁺ efflux in the presence of the test compound indicates opening of K⁺ channels. The potency of the compounds can be compared by constructing concentration-response curves.[11][12]

Nitric Oxide (NO) Donor Assay

Objective: To determine the NO-donating capacity of this compound in comparison to nicorandil.

Methodology:

  • Principle: The release of NO from a donor compound can be measured indirectly by quantifying the accumulation of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

  • Sample Preparation: this compound and nicorandil are incubated in a suitable buffer at 37°C.

  • Nitrate Reduction: The samples are treated with nitrate reductase to convert any nitrate to nitrite.

  • Griess Reaction: The total nitrite concentration is then determined using the Griess reagent, which reacts with nitrite to form a colored azo compound.

  • Quantification: The absorbance of the colored product is measured spectrophotometrically at ~540 nm. The concentration of nitrite is determined by comparison with a standard curve of known nitrite concentrations. An increase in nitrite concentration in the presence of the test compound indicates NO donation.

Summary and Conclusion

This difference has important implications for its potential therapeutic use and for dissecting the relative contributions of the two signaling pathways in the overall cardiovascular effects of nicorandil. Further quantitative studies are necessary to fully elucidate the comparative potency and efficacy of this compound as a K-ATP channel opener and to explore its potential in therapeutic areas where selective K-ATP channel activation is desired without the confounding effects of nitric oxide.

References

Safety Operating Guide

Proper Disposal Procedures for SG-209: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of SG-209, also known as N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide (CAS Number: 83440-03-3). Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and environmental compliance in the laboratory.

Summary of Key Safety and Disposal Information

This compound is a combustible solid and a derivative of nicorandil that functions as a potassium channel opener, leading to vasodilation. Due to its chemical nature, specific precautions must be taken during its handling and disposal to mitigate risks. The following table summarizes critical quantitative and safety data for this compound.

PropertyValueSource
Chemical Name N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamideTocris Bioscience
Synonym This compoundTocris Bioscience
CAS Number 83440-03-3Tocris Bioscience
Molecular Formula C₁₀H₁₂N₂O₃Sigma-Aldrich
Molecular Weight 208.21 g/mol Sigma-Aldrich
Physical State SolidSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing exposure and ensuring personal safety.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, especially when handling the powder form.

  • Body Protection: A laboratory coat and closed-toe shoes are required.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be carried out systematically to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.
  • Wearing the prescribed PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or earth).
  • Carefully collect the absorbed material into the designated this compound waste container.
  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

3. Final Disposal:

  • This compound waste is not suitable for disposal down the drain or in regular trash.
  • The sealed waste container must be disposed of through a licensed hazardous waste disposal company.
  • Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal procedure for this compound.

SG209_Disposal_Workflow cluster_preparation Preparation cluster_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Respirator) Collect Collect this compound Waste PPE->Collect Container Prepare Labeled Waste Container Container->Collect Seal Securely Seal Container Collect->Seal Spill Manage Spills with Absorbent Material Spill->Collect Store Store in Designated Hazardous Waste Area Seal->Store Contact Contact EHS for Pickup Store->Contact Dispose Professional Disposal Contact->Dispose

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Procedures for SG-209

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potassium channel activator SG-209, ensuring personal safety and proper handling are paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational protocols, and disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on available safety information. Consistent use of this equipment is crucial to minimize exposure and ensure laboratory safety.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the compound.
Respiratory Type N95 (US) or equivalent respiratorRecommended for handling the solid form to prevent inhalation of dust.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Note: A comprehensive chemical safety assessment for this compound has not been completed.[1] It is imperative to handle this compound with caution in a well-ventilated area.

Experimental Protocols and Handling

This compound, a derivative of nicorandil, functions as a potassium channel opener, inducing vasodilation.[2] It is primarily utilized in cell signaling studies. When preparing for experiments, handle the solid compound in a manner that avoids dust generation. For solution preparation, dissolve the solid in an appropriate solvent within a chemical fume hood.

Spill and Disposal Management

In the event of a spill, it is critical to follow a structured response to mitigate any potential hazards. The logical workflow for managing an this compound spill is outlined below. For disposal, all contaminated materials should be treated as chemical waste and disposed of in accordance with institutional and local regulations. The Safety Data Sheet (SDS) specifies that detailed disposal information is available in section 13 of the document.[1]

SG209_Spill_Workflow cluster_0 cluster_1 start Spill Detected evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor & EHS evacuate->notify secure Secure the Area (Restrict Access) notify->secure assess Assess Spill Size & Hazard Level secure->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain clean Clean & Decontaminate Spill Area contain->clean dispose Dispose of Contaminated Waste in Labeled Bag clean->dispose end Spill Managed dispose->end

Workflow for managing an this compound laboratory spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SG-209
Reactant of Route 2
Reactant of Route 2
SG-209

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.